Ibrutinib Racemate
Descripción
Propiedades
Número CAS |
936563-87-0; 936563-96-1; 936563-96-1 |
|---|---|
Fórmula molecular |
C25H24N6O2 |
Peso molecular |
440.507 |
Nombre IUPAC |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28) |
Clave InChI |
XYFPWWZEPKGCCK-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Solubilidad |
not available |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ibrutinib Racemate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibrutinib, an orally administered Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of several B-cell malignancies.[1][2] Marketed as the (R)-enantiomer, ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3][4] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] While the approved drug is the enantiomerically pure (R)-ibrutinib, the synthesis of ibrutinib can produce a racemic mixture. This guide provides a comprehensive overview of the mechanism of action of ibrutinib, with a focus on the core principles that would apply to a racemic mixture, alongside detailed experimental protocols and a discussion of the stereochemistry involved.
Introduction to Ibrutinib and Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase and a crucial component of the BCR signaling cascade. Upon BCR activation by antigen binding, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. In many B-cell malignancies, the BCR pathway is constitutively active, making BTK a prime therapeutic target.
Ibrutinib is a potent and selective inhibitor of BTK. Its mechanism involves the irreversible covalent modification of Cys481 within the ATP-binding pocket of BTK. This covalent bond is formed via a Michael addition reaction between the acrylamide moiety of ibrutinib and the sulfhydryl group of the cysteine residue.
The Ibrutinib Racemate: Synthesis and Stereochemistry
Ibrutinib is a chiral molecule, with the approved and active form being the (R)-enantiomer. Synthetic routes to ibrutinib can involve the creation of a racemic mixture of (R)- and (S)-enantiomers, which then requires chiral separation to isolate the desired (R)-ibrutinib. Methods such as electrokinetic chromatography using cyclodextrins as chiral selectors have been developed for the enantioseparation of ibrutinib.
While extensive data exists for the (R)-enantiomer, there is a notable lack of publicly available information on the specific biological activity of the (S)-enantiomer or the racemate. The (S)-enantiomer is generally considered an impurity in the final drug product. Therefore, the following sections on the mechanism of action are based on the well-characterized (R)-enantiomer, which constitutes the active component of any potential racemic mixture.
Mechanism of Action of Ibrutinib
Covalent Inhibition of BTK
The primary mechanism of action of ibrutinib is the irreversible inhibition of BTK. The acrylamide group of ibrutinib acts as a Michael acceptor, forming a covalent bond with the thiol group of the Cys481 residue in the BTK active site. This covalent modification permanently blocks the ATP-binding site, thereby preventing BTK from carrying out its kinase function.
dot
Caption: Covalent Inhibition of BTK by Ibrutinib.
Disruption of the B-Cell Receptor (BCR) Signaling Pathway
By inhibiting BTK, ibrutinib effectively blocks the entire downstream signaling cascade initiated by the BCR. This leads to the inhibition of several key cellular processes in B-cells:
-
Inhibition of Proliferation and Survival: Ibrutinib's blockade of BTK prevents the activation of pro-survival signaling pathways, leading to apoptosis of malignant B-cells.
-
Inhibition of Adhesion and Trafficking: BTK signaling is involved in the expression of chemokine receptors and adhesion molecules that are essential for B-cell homing and retention in lymphoid tissues. Ibrutinib disrupts these processes, causing a redistribution of malignant B-cells from the protective tissue microenvironment into the peripheral blood, where they are more susceptible to apoptosis.
dot
Caption: Ibrutinib's Disruption of BCR Signaling.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of ibrutinib ((R)-enantiomer) against BTK and other kinases.
Table 1: Ibrutinib Potency against BTK and Downstream Signaling
| Parameter | IC50 Value (nM) | Assay Type |
| BTK (enzymatic) | 0.5 | Biochemical |
| BTK autophosphorylation | 11 | Cellular |
| PLCγ phosphorylation | 29 | Cellular |
| ERK phosphorylation | 13 | Cellular |
| B-cell proliferation | 8 | Cellular |
Table 2: Ibrutinib Off-Target Kinase Inhibition
| Kinase | IC50 Value (nM) |
| BTK | 0.5 |
| BLK | >1 |
| BMX | >1 |
| CSK | Potent Inhibition (implicated in atrial fibrillation) |
| EGFR | 5.3x less potent than BTK |
| ErbB4 | 0.25-3.4 |
| FGR | Potent Inhibition |
| ITK | 3.3x less potent than BTK |
| JAK3 | 21x less potent than BTK |
| TEC | Potent Inhibition |
Experimental Protocols
BTK Kinase Inhibition Assays
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer binds to the kinase's active site. Proximity of the donor (Eu) and acceptor (Alexa Fluor® 647) results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.
-
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-GST antibody (or other appropriate tag)
-
LanthaScreen™ Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound or enantiomers)
-
384-well plate
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a pre-mixed solution of BTK enzyme and Eu-labeled antibody.
-
Add 5 µL of the kinase tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
dot
Caption: LanthaScreen™ Assay Workflow.
This luminescence-based assay measures the amount of ADP produced in a kinase reaction.
-
Principle: After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced.
-
Materials:
-
BTK Kinase Enzyme System (recombinant BTK, substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
Test compound
-
384-well plate
-
Luminometer
-
-
Procedure:
-
In a 384-well plate, add 1 µL of test compound dilution.
-
Add 2 µL of BTK enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence on a plate reader.
-
Plot luminescence against inhibitor concentration to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the inhibition of BTK autophosphorylation in a cellular context.
-
Principle: B-cells are treated with the inhibitor, followed by stimulation to induce BTK phosphorylation. Cell lysates are then analyzed by western blot using antibodies specific for phosphorylated BTK (p-BTK) and total BTK.
-
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium and reagents
-
Test compound
-
Stimulating agent (e.g., anti-IgM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Culture B-cells and treat with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with anti-IgM for 10-15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-p-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total BTK antibody as a loading control.
-
Quantify the band intensities and normalize the p-BTK signal to the total BTK signal.
-
dot
Caption: Western Blot Workflow for p-BTK.
Conclusion
Ibrutinib is a highly effective, first-in-class BTK inhibitor that functions through irreversible covalent modification of Cys481 in the BTK active site. This leads to the disruption of the BCR signaling pathway, which is fundamental to the pathobiology of several B-cell malignancies. While the marketed drug is the (R)-enantiomer, understanding the properties of the racemate is important from a drug development and manufacturing perspective. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro and cellular characterization of ibrutinib and other BTK inhibitors. Further research into the specific activity and off-target profile of the (S)-enantiomer would provide a more complete understanding of the this compound.
References
- 1. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
Pharmacological Profile of Ibrutinib Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] The commercially available drug, Imbruvica®, is the enantiomerically pure (R)-ibrutinib.[2] However, the synthesis of ibrutinib often proceeds through a racemic mixture, necessitating a thorough understanding of the pharmacological profile of both the racemate and the individual enantiomers. This technical guide provides an in-depth overview of the pharmacological properties of ibrutinib racemate, with a focus on its synthesis, stereochemistry, mechanism of action, and the comparative pharmacology of its constituent enantiomers where data is available.
While extensive pharmacological data exists for the clinically approved (R)-enantiomer, there is a notable lack of publicly available information on the specific activity of the (S)-enantiomer. Therefore, this guide will present the well-established profile of (R)-ibrutinib as the active component of the racemate and discuss the potential implications of the (S)-enantiomer's presence.
Stereochemistry and Synthesis
Ibrutinib possesses a single chiral center at the 3-position of the piperidine ring, leading to two enantiomers: (R)-ibrutinib and (S)-ibrutinib. The synthesis of ibrutinib can be achieved through various routes, some of which may initially produce a racemic mixture of these enantiomers.
A common synthetic approach involves the coupling of a chiral piperidine intermediate with the pyrazolopyrimidine core. To obtain the enantiomerically pure (R)-ibrutinib, a chiral synthesis or a resolution of the racemic mixture is required. Chiral resolution can be effectively achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC).
Logical Relationship of this compound and its Enantiomers
Caption: Logical workflow from synthesis to enantiomeric separation.
Pharmacological Profile
The pharmacological activity of this compound is a composite of the activities of its (R)- and (S)-enantiomers. The vast majority of published research has focused on (R)-ibrutinib, which is the potent inhibitor of BTK.
Mechanism of Action
(R)-Ibrutinib acts as an irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme.[3] This covalent binding leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways crucial for B-cell proliferation, survival, and trafficking.[1][4]
B-Cell Receptor (BCR) Signaling Pathway Inhibition
Caption: (R)-Ibrutinib's inhibition of the BCR signaling pathway.
In Vitro Potency
Table 1: In Vitro Potency of (R)-Ibrutinib Against BTK
| Compound | Target | Assay Type | IC50 (nM) |
| (R)-Ibrutinib | BTK | Enzymatic | 0.5 |
| (R)-Ibrutinib | BTK | Cell-based (anti-IgG stimulated) | 11 |
Data compiled from publicly available literature.
Kinase Selectivity and Off-Target Profile
(R)-Ibrutinib, while potent against BTK, also inhibits other kinases, particularly those with a cysteine residue in a homologous position to Cys-481 in BTK. This off-target activity is believed to contribute to some of the observed side effects of the drug. The kinase selectivity profile of the (S)-enantiomer and the racemate has not been extensively published.
Table 2: Off-Target Kinase Inhibition of (R)-Ibrutinib
| Kinase Family | Representative Kinases Inhibited | Potential Clinical Implication |
| TEC Family | TEC, ITK | Effects on T-cell function |
| EGFR Family | EGFR | Skin toxicities |
| SRC Family | SRC, LYN, FYN | Platelet dysfunction |
This table provides a summary of known off-target effects and is not exhaustive.
Pharmacokinetics
The pharmacokinetic profile of (R)-ibrutinib has been extensively studied in clinical trials. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 1-2 hours. It is highly protein-bound and is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The terminal half-life is approximately 4-6 hours. There is no available pharmacokinetic data for the (S)-enantiomer or for the administration of the racemate in humans.
Table 3: Pharmacokinetic Parameters of (R)-Ibrutinib
| Parameter | Value |
| Tmax (median) | 1-2 hours |
| Plasma Protein Binding | 97.3% |
| Metabolism | Primarily CYP3A4 |
| Elimination Half-life | 4-6 hours |
| Major Route of Excretion | Feces |
Data from clinical studies of (R)-ibrutinib.
Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the pharmacological profiling of this compound.
General Experimental Workflow for this compound Evaluation
Caption: A conceptual workflow for evaluating this compound.
Chiral HPLC Separation of Ibrutinib Enantiomers
Objective: To separate and quantify the (R)- and (S)-enantiomers of ibrutinib from a racemic mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio is optimized for baseline separation.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the this compound in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
BTK Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against the BTK enzyme.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP is inversely proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate).
-
ATP.
-
Kinase assay buffer.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Test compounds (this compound, (R)- and (S)-enantiomers) at various concentrations.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the BTK enzyme, the substrate, and the kinase assay buffer to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based B-Cell Proliferation Assay
Objective: To assess the effect of ibrutinib on the proliferation of B-cell lymphoma cell lines.
Principle: The assay measures the extent of cell proliferation in the presence of the test compound. This can be quantified using various methods, such as measuring the incorporation of a labeled nucleotide (e.g., BrdU) or by using a metabolic indicator dye (e.g., resazurin).
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos).
-
Cell culture medium and supplements.
-
Test compounds (this compound, (R)- and (S)-enantiomers) at various concentrations.
-
Proliferation assay reagent (e.g., CellTiter-Blue®).
Procedure:
-
Seed the B-cell lymphoma cells in a multi-well plate at a predetermined density.
-
Add serial dilutions of the test compounds or vehicle control to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the proliferation assay reagent to each well and incubate for a further period as recommended by the manufacturer.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
Conclusion
The pharmacological profile of this compound is primarily defined by the potent and well-characterized activity of its (R)-enantiomer, a covalent inhibitor of BTK. While the racemate can be synthesized, the final active pharmaceutical ingredient is the enantiomerically pure (R)-form due to its specific and high-affinity interaction with the target enzyme. The (S)-enantiomer is largely considered an impurity, and there is a significant gap in the public domain regarding its specific pharmacological activity, including its BTK inhibition and off-target kinase profile.
For researchers and drug development professionals working with ibrutinib, it is crucial to consider the stereochemistry of the molecule. The presence of the (S)-enantiomer in a racemic mixture would likely result in a lower overall potency compared to the pure (R)-enantiomer, assuming the (S)-form is inactive or significantly less active. Furthermore, the potential for the (S)-enantiomer to have a different off-target profile, while not documented, cannot be entirely dismissed and warrants consideration in preclinical safety and toxicology assessments. Future research dedicated to the full pharmacological characterization of (S)-ibrutinib would be valuable for a more complete understanding of the racemate's properties.
References
In Vitro Activity of Ibrutinib: A Technical Guide to the (R)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of several B-cell malignancies. Marketed as Imbruvica®, the active pharmaceutical ingredient is the single (R)-enantiomer of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one, not a racemic mixture. This distinction is critical for understanding its pharmacological profile. This technical guide provides an in-depth overview of the in vitro activity of ibrutinib, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. While the focus is on the clinically relevant (R)-enantiomer, it is important to note that comparative in vitro activity data for the (S)-enantiomer is not extensively available in publicly accessible literature, underscoring the stereospecificity of its therapeutic action.
Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. The BCR pathway is a key driver of B-cell proliferation, differentiation, and survival. In many B-cell malignancies, this pathway is constitutively active, promoting tumor cell growth and survival.
Ibrutinib's mechanism of action involves the formation of a covalent bond between its acryloyl group and a cysteine residue (Cys-481) in the active site of BTK.[1][2] This irreversible binding permanently inactivates the enzyme, thereby blocking downstream signaling cascades.[3] The inhibition of BTK leads to the suppression of pathways such as those involving phospholipase Cγ2 (PLCγ2), which in turn affects intracellular calcium mobilization and the activation of transcription factors like NF-κB, ultimately hindering malignant B-cell survival and proliferation.[3][4]
dot
Caption: Ibrutinib covalently inhibits BTK, blocking downstream BCR signaling.
Quantitative In Vitro Activity Data
The in vitro activity of ibrutinib has been extensively characterized in both biochemical and cellular assays. The data presented below pertains to the (R)-enantiomer.
Table 1: Biochemical Activity of Ibrutinib
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Enzyme Assay | 0.46 | |
| BTK | Cell-based Assay (BCR signaling) | 11 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of Ibrutinib in Various Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC₅₀ (µM) | Reference |
| JVM-2 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (24h) | 14.8 | |
| JVM-2 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (48h) | 5.4 | |
| MEC-1 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (24h) | 19 | |
| MEC-1 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (48h) | 14.8 | |
| BJAB | B-cell Lymphoma | Proliferation | Cell Growth | ~1-10 | |
| A549 | Non-Small Cell Lung Cancer | Proliferation | Cell Viability (48h) | >10 | |
| H460 | Non-Small Cell Lung Cancer | Proliferation | Cell Viability (48h) | >10 | |
| MeWo | Melanoma | Cytotoxicity | Cell Viability | 20.47 | |
| WM164 | Melanoma | Cytotoxicity | Cell Viability | 28.14 | |
| SK-MEL-28 | Melanoma | Cytotoxicity | Cell Viability | 32.98 |
Detailed Experimental Protocols
Biochemical BTK Kinase Inhibition Assay
This protocol outlines a common method to determine the IC₅₀ of ibrutinib against recombinant BTK enzyme.
dot
Caption: Workflow for determining the biochemical potency of ibrutinib.
Materials:
-
Recombinant human BTK enzyme
-
Kinase assay buffer
-
Peptide substrate for BTK
-
Adenosine triphosphate (ATP)
-
Ibrutinib (and other test compounds)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
Microplate reader (luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of ibrutinib in 100% DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only.
-
Kinase Reaction:
-
Add a solution containing the BTK enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the ibrutinib concentration and fit the data to a suitable model to determine the IC₅₀ value.
Cellular Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of ibrutinib on cancer cell lines.
References
A Comprehensive Technical Guide to the Solubility of Ibrutinib Racemate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of ibrutinib, with a focus on its racemic form. Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1] Understanding its solubility is critical for formulation development, bioavailability, and in vitro assay design. While the marketed drug, Imbruvica®, is the (R)-enantiomer, research and development often involve the racemic mixture.[1][2][3] This document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway affected by ibrutinib.
Core Concept: Ibrutinib and Its Racemate
Ibrutinib is a chiral molecule, with the approved pharmaceutical product being the (R)-enantiomer, chemically named 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1- piperidinyl]-2-propen-1-one.[3] The ibrutinib racemate is a 1:1 mixture of the (R)- and (S)-enantiomers. While the pharmacological activity is primarily attributed to the (R)-enantiomer, solubility and other physicochemical properties can differ between the racemate and the pure enantiomer. This guide will specify the form of ibrutinib whenever the source provides this information.
Quantitative Solubility Data
The solubility of ibrutinib is highly dependent on the solvent, pH, and the specific solid-state form of the compound (e.g., crystalline form, amorphous, salt). The following tables summarize the available quantitative solubility data for ibrutinib and its racemate in various solvents.
Aqueous Solubility
Ibrutinib is characterized as being practically insoluble in water. Its aqueous solubility is strongly pH-dependent due to the presence of a basic nitrogen atom with a pKa between 3.7 and 4.0.
| Solvent System | Form | Temperature | Solubility | Citation |
| pH 1.0 | Ibrutinib | Not Specified | ~1.6 mg/mL | |
| 0.1M HCl (pH 1.2) | Ibrutinib (Form A) | Not Specified | 2.07 mg/mL | |
| 0.1M HCl (pH 1.2) | Ibrutinib Hydrochloride | Not Specified | 7.37 mg/mL | |
| 10 mM Ammonium Acetate (pH 4.5) | Ibrutinib | Not Specified | 0.003 mg/mL | |
| pH 4.5 | Ibrutinib Hydrochloride | 37°C | 0.02 mg/mL (1 hr), 0.46 mg/mL (24 hr) | |
| 0.05 M Potassium Phosphate Buffer with 3.0% w/v Tween 20 (pH 6.8) | Ibrutinib | 37°C | Dissolution Medium | |
| 0.05 M Potassium Phosphate Buffer with 6.0% w/v Tween 20 (pH 6.8) | Ibrutinib | 37°C | Dissolution Medium | |
| pH 6.8 | Ibrutinib Hydrochloride | 37°C | 0.05 mg/mL (1 hr), 0.41 mg/mL (24 hr) | |
| 1:3 DMSO:PBS (pH 7.2) | Ibrutinib | Not Specified | ~0.25 mg/mL | |
| pH 8.0 | Ibrutinib (Form A) | Not Specified | ~0.013 mg/mL |
Organic Solvent Solubility
Ibrutinib exhibits significantly higher solubility in various organic solvents compared to aqueous solutions.
| Solvent | Form | Temperature | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Ibrutinib | Not Specified | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Ibrutinib | Not Specified | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | 25 mg/mL (requires sonication) | |
| Dimethyl Sulfoxide (DMSO) | Ibrutinib | Not Specified | 44.05 mg/mL (100 mM) | |
| Methanol | Ibrutinib | Not Specified | Soluble | |
| Dimethyl Formamide (DMF) | Ibrutinib | Not Specified | ~30 mg/mL | |
| Ethanol | Ibrutinib | Not Specified | ~0.25 mg/mL |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound from a concentrated stock solution (typically in DMSO) that is rapidly diluted into an aqueous buffer. The resulting precipitation is measured, providing a non-equilibrium assessment of solubility.
Workflow for a Typical Kinetic Solubility Assay:
Thermodynamic (Equilibrium) Solubility Assay
This method determines the "true" solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. It is a lower-throughput but more accurate method, often employing the shake-flask technique.
Detailed Protocol for Shake-Flask Thermodynamic Solubility:
-
Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., phosphate buffer at a specific pH) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of ibrutinib in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Ibrutinib's Mechanism of Action: The BTK Signaling Pathway
Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, survival, and differentiation of B-cells. The diagram below illustrates the key components of the BTK signaling cascade and the point of inhibition by ibrutinib.
Conclusion
The solubility of this compound, much like its enantiomerically pure counterpart, is a critical parameter that dictates its behavior in both research and clinical settings. Its low aqueous solubility and pH-dependent profile necessitate careful consideration during formulation development to ensure adequate bioavailability. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this important therapeutic agent. A thorough understanding of its solubility characteristics is paramount for the successful design of in vitro studies and the development of effective oral dosage forms.
References
An In-depth Technical Guide to the Chemical Properties of Ibrutinib Racemate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of ibrutinib racemate. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is clinically approved as the (R)-enantiomer for the treatment of various B-cell malignancies.[1][2][3] Understanding the properties of the racemic mixture is crucial for synthesis, analytical method development, and quality control during drug manufacturing.
Chemical and Physical Properties
Ibrutinib is a small molecule with a molecular weight of 440.50 g/mol .[1] The racemate consists of a 1:1 mixture of the (R)- and (S)-enantiomers. While most of the published data pertains to the clinically used (R)-enantiomer, key data for the racemate and the individual enantiomers are summarized below.
Identification
| Identifier | This compound | (R)-Ibrutinib | (S)-Ibrutinib |
| IUPAC Name | 1-((RS)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | 1-((3S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |
| CAS Number | 936563-87-0[1] | 936563-96-1 | Not readily available |
| Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₅H₂₄N₆O₂ | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 440.50 g/mol | 440.50 g/mol | 440.50 g/mol |
Physicochemical Data
The physicochemical properties of ibrutinib are critical for its formulation and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.
| Property | Value | Notes |
| Melting Point | 156 °C (onset, DSC) | Data for (R)-Ibrutinib Form A. A melting point specifically for the racemate is not reported but is expected to differ. |
| Solubility (Racemate) | DMSO: ≥25 mg/mL (56.75 mM) | Solubility data provided by commercial suppliers. |
| In vivo vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥2.5 mg/mL | ||
| Solubility ((R)-Ibrutinib) | Water: Practically insoluble (0.003 mg/mL at pH 4.5 and 8) | |
| DMSO: ~30 mg/mL | ||
| Ethanol: ~0.25 mg/mL | ||
| pKa | ~3.7 | |
| LogP | ~4 (partition coefficient) |
Polymorphism
Ibrutinib is known to exist in multiple polymorphic forms. The most stable anhydrous form is designated as Form A. Other forms, including solvates, have also been identified. The specific crystalline form can impact the drug's dissolution rate and bioavailability.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of ibrutinib. The following data is characteristic of the ibrutinib molecule and is not specific to a single enantiomer.
| Technique | Wavelength / Wavenumber (cm⁻¹) | Assignment |
| UV-Vis (Methanol) | λmax: ~260 nm | Electronic transitions within the aromatic system. |
| FT-IR | 3470, 3436 | N-H stretching |
| 3063 - 2885 | Aromatic and aliphatic C-H stretching | |
| 1652, 1639 | C=O stretching (amide) | |
| 1613 - 1520 | C=C and C=N stretching |
Pharmacological Activity
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting BTK. This inhibition is highly stereoselective, with the (R)-enantiomer being the active form.
| Enantiomer | Target | IC₅₀ | Notes |
| (R)-Ibrutinib | BTK | ~0.5 nM | Potent, irreversible covalent inhibitor. |
| (S)-Ibrutinib | BTK | Not Reported | The activity of the (S)-enantiomer is not available in the public literature but is presumed to be significantly lower than the (R)-enantiomer based on the principles of stereoselective drug action. |
The racemic mixture would be expected to have approximately half the potency of the pure (R)-enantiomer, assuming the (S)-enantiomer is inactive.
Visualized Pathways and Workflows
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action.
Caption: Experimental workflow for the chiral separation of this compound by HPLC.
Caption: Logical relationship between this compound and its constituent enantiomers.
Experimental Protocols
Synthesis of Racemic Ibrutinib (Illustrative)
Multiple synthetic routes for ibrutinib have been published. A common strategy involves the construction of the pyrazolopyrimidine core followed by coupling with a piperidine derivative. A racemic synthesis would typically use a racemic piperidine starting material.
Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This core intermediate is often prepared via a multi-step synthesis starting from 4-phenoxybenzoic acid.
Step 2: Coupling with Racemic 3-hydroxypiperidine. The pyrazolopyrimidine core is coupled with a racemic, protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) often via a Mitsunobu reaction. This step introduces the chiral center as a racemic mixture.
Step 3: Deprotection. The protecting group (e.g., Boc) on the piperidine nitrogen is removed under acidic conditions.
Step 4: Acylation. The deprotected racemic amine is reacted with acryloyl chloride in the presence of a base to yield this compound. The final product is then purified, typically by column chromatography.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Separating the racemate into its individual enantiomers is critical for both analytical and preparative purposes.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (Column): A polysaccharide-based chiral column is effective. For example, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiral-pack-IC).
-
Mobile Phase: A normal-phase mobile phase is typically used. A representative mobile phase consists of a mixture of n-Hexane and ethanol (e.g., 55:45 v/v) with additives like diethylamine (0.1%) and trifluoroacetic acid (0.3%) to improve peak shape and resolution.
-
Flow Rate: Approximately 0.9 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection: UV detection at a wavelength where ibrutinib has strong absorbance, such as 260 nm.
-
Procedure:
-
Dissolve the this compound in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution profile at 260 nm. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Spectroscopic Characterization
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of ibrutinib in a suitable UV-transparent solvent, such as methanol (e.g., 1x10⁻⁵ M).
-
Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectrum from 200 to 400 nm against a solvent blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of ibrutinib with dry KBr powder and press it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent like methanol with a small amount of formic acid to promote ionization.
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Separation of Ibrutinib Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) method for the separation of ibrutinib enantiomers. Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), is a chiral molecule, and the analysis of its enantiomeric purity is critical for pharmaceutical development and quality control.
Introduction
Ibrutinib is an important therapeutic agent used in the treatment of various B-cell malignancies.[1] It functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby inhibiting the B-cell receptor signaling pathway that is crucial for B-cell proliferation and survival.[2][3] The commercially available drug is the (R)-enantiomer.[4] The presence of the (S)-enantiomer, which may have different pharmacological and toxicological properties, is considered an impurity. Therefore, a robust and reliable analytical method for the enantioseparation of ibrutinib is essential.
Data Presentation: HPLC Methods for Ibrutinib Enantiomer Separation
Two effective HPLC methods for the chiral separation of ibrutinib enantiomers are summarized in the table below, providing a clear comparison of the experimental conditions and performance.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)[5] | CHIRALPAK® IG |
| Column Dimensions | - | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid | Methanol:Acetonitrile:Ethylenediamine (50:50:0.3, v/v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection Wavelength | 260 nm | 258 nm |
| Resolution (Rs) | > 4 | 10.4 |
| Retention Time (tR1) | - | 6.22 min |
| Retention Time (tR2) | - | 10.4 min |
Experimental Protocols
This section provides a detailed methodology for the enantioseparation of ibrutinib using the Chiral-pack-IC stationary phase (Method 1).
Materials and Reagents
-
Ibrutinib reference standard (racemic and enantiomerically pure (R)-ibrutinib)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade, for sample preparation)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chiral-pack-IC column
Preparation of Mobile Phase
-
Prepare a solvent mixture of n-Hexane and Ethanol in a 55:45 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 550 mL of n-Hexane with 450 mL of Ethanol.
-
To this mixture, add Diethylamine to a final concentration of 0.1% (v/v). For 1 L, add 1 mL of DEA.
-
Finally, add Trifluoroacetic acid to a final concentration of 0.3% (v/v). For 1 L, add 3 mL of TFA.
-
Mix the mobile phase thoroughly and degas before use.
Preparation of Standard and Sample Solutions
-
Standard Solution (Racemic): Accurately weigh and dissolve an appropriate amount of racemic ibrutinib in methanol to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the ibrutinib sample in methanol to obtain a final concentration of 1 mg/mL.
HPLC Conditions
-
Column: Chiral-pack-IC
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine:Trifluoroacetic acid (55:45:0.1:0.3, v/v/v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
System Suitability
Inject the racemic ibrutinib standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 4.
Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system performance.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention time of the pure (R)-ibrutinib standard.
-
Calculate the percentage of each enantiomer in the sample.
Visualizations
Chemical Structures of Ibrutinib Enantiomers
Caption: Chemical structures of (R)- and (S)-Ibrutinib enantiomers.
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of ibrutinib enantiomers.
Ibrutinib Mechanism of Action: BTK Signaling Pathway
Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of ibrutinib.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral Chromatography of Ibrutinib Racemate
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed methodologies for the chiral separation of ibrutinib, summarizes quantitative data in a structured table, and includes diagrams for the relevant signaling pathway and experimental workflow.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, ibrutinib disrupts signaling cascades that are crucial for the proliferation and survival of malignant B-cells, making it an effective treatment for various B-cell cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][2][3] Ibrutinib contains a chiral center, and the (R)-enantiomer is the active pharmaceutical ingredient. The enantiomeric purity of ibrutinib is a critical quality attribute, necessitating reliable analytical methods to separate and quantify its enantiomers. This application note details a high-performance liquid chromatography (HPLC) method for the enantioseparation of ibrutinib racemate.
Ibrutinib Signaling Pathway
Ibrutinib targets Bruton's tyrosine kinase (BTK), which is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. The binding of an antigen to the BCR initiates a signaling cascade involving the activation of various kinases, including BTK. Activated BTK then phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its activity and thereby blocking the downstream signaling pathways essential for malignant B-cell growth.
Caption: Ibrutinib Signaling Pathway.
Experimental Protocols
Chiral HPLC Method for Ibrutinib Enantioseparation
This protocol is based on a reported method for the enantioseparation of ibrutinib.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)
-
Mobile Phase: n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Dilute the stock solution to the desired concentration for analysis.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution onto the HPLC system.
-
Record the chromatogram and determine the retention times for both enantiomers.
-
Calculate the resolution between the two enantiomeric peaks.
Data Presentation
The following table summarizes the quantitative data from a reported chiral HPLC method for ibrutinib enantioseparation.
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiral-pack-IC | |
| Mobile Phase | n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid | |
| Flow Rate | 0.9 mL/min | |
| Column Temperature | 30 °C | |
| Detection Wavelength | 260 nm | |
| Resolution (Rs) | > 4 |
Experimental Workflow
The following diagram illustrates the general workflow for the chiral chromatography of this compound.
Caption: Chiral Chromatography Workflow.
References
Application Notes and Protocols for Ibrutinib Racemate Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] By targeting BTK, ibrutinib disrupts B-cell proliferation, survival, and adhesion, making it an effective therapy for various B-cell malignancies.[2][3] The approved pharmaceutical agent, Ibrutinib (marketed as Imbruvica®), is the (R)-enantiomer.[4] This document provides detailed protocols for a suite of cell-based assays to evaluate the activity of ibrutinib. While the focus of the available scientific literature is on the (R)-enantiomer, these protocols are directly applicable to the study of ibrutinib racemate and the individual (S)-enantiomer to characterize their respective biological activities.
Data Presentation: In Vitro Efficacy of Ibrutinib
The following tables summarize the 50% inhibitory concentration (IC50) values of ibrutinib in various B-cell malignancy and other cancer cell lines, as determined by cytotoxicity and proliferation assays. These values serve as a reference for designing experiments and interpreting results.
Table 1: Ibrutinib IC50 Values in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type |
| JeKo-1 | Mantle Cell Lymphoma | ~0.011 | Cell Viability |
| Mino | Mantle Cell Lymphoma | ~0.004 | Cell Viability |
| Granta-519 | Mantle Cell Lymphoma | >10 | Cell Viability |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | <0.5 | XTT Proliferation Assay |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | <0.5 | XTT Proliferation Assay |
| BJAB | B-cell Lymphoma | ~1 | Alamar Blue Assay |
| MEC-1 | Chronic Lymphocytic Leukemia | ~3 | Alamar Blue Assay |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.37 - 9.69 | Apoptosis Assay[5] |
Table 2: Ibrutinib IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Type |
| BT474 | Breast Cancer | 9.94 | MTT Assay |
| SKBR3 | Breast Cancer | 8.89 | MTT Assay |
Signaling Pathway Diagram
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of inhibition by ibrutinib.
Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol
-
Cell Seeding: Seed B-cell malignancy cell lines (e.g., JeKo-1, Mino, Granta-519) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or individual enantiomers in the appropriate cell culture medium. Treat the cells for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Workflow Diagram
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 7,000 cells per well.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or enantiomers for 48 hours at 37°C.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well and homogenize.
-
Incubation: Incubate the plate for 1-3 hours at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
BTK Phosphorylation Assay (Western Blot)
This assay determines the phosphorylation status of BTK at key activation sites (e.g., Y223) to assess the inhibitory effect of ibrutinib.
Workflow Diagram
Caption: Workflow for Western Blot analysis of BTK phosphorylation.
Detailed Protocol
-
Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) and treat with varying concentrations of ibrutinib for 1-2 hours.
-
Cell Stimulation and Lysis: Stimulate the cells with an agonist like anti-IgM antibody for 10-15 minutes to induce BTK phosphorylation. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-BTK (e.g., anti-pBTK Y223) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) reagent. Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin or GAPDH) to normalize the data.
BTK Occupancy Assay (Flow Cytometry-Based)
This assay measures the percentage of BTK molecules that are bound by an irreversible inhibitor like ibrutinib in cells.
Workflow Diagram
Caption: Workflow for a probe-based BTK occupancy assay.
Detailed Protocol
-
Cell Treatment and Lysis: Treat peripheral blood mononuclear cells (PBMCs) or other BTK-expressing cells with ibrutinib. Lyse the cells with a suitable lysis buffer.
-
Probe Labeling: Incubate the cell lysate with a biotinylated covalent BTK probe that binds to the same Cys481 residue as ibrutinib. This probe will only bind to unoccupied BTK.
-
Staining:
-
Add a streptavidin-phycoerythrin (PE) conjugate to label the biotinylated probe bound to unoccupied BTK.
-
Add a fluorescently-labeled anti-BTK antibody (e.g., FITC-conjugated) that binds to a different epitope to measure total BTK.
-
-
Flow Cytometry: Acquire the data on a flow cytometer, measuring the PE signal (unoccupied BTK) and the FITC signal (total BTK).
-
Data Analysis: Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - [Signal from unoccupied BTK in treated sample / Signal from unoccupied BTK in vehicle control]) * 100
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and its enantiomers. These assays will enable researchers to assess key aspects of the compound's activity, including its impact on cell viability, apoptosis, and target engagement within the BTK signaling pathway. Consistent application of these detailed methodologies will facilitate the generation of reliable and comparable data, which is essential for drug development and a deeper understanding of the therapeutic potential of BTK inhibitors.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ibrutinib Racemate in Cancer Research
Introduction
Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical mediator of B-cell proliferation, survival, and trafficking.[4][5] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition. This targeted mechanism has made it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.
Ibrutinib is a chiral molecule, and the commercially available drug, Imbruvica®, is the (R)-enantiomer. A racemate is a 1:1 mixture of both the (R)- and (S)-enantiomers. In drug development, the specific three-dimensional structure of a molecule is often critical for its interaction with the biological target. Consequently, one enantiomer is typically much more active than the other. While research has overwhelmingly focused on the highly active (R)-enantiomer, understanding the properties of the racemate and the individual (S)-enantiomer is valuable for comprehending the drug's structure-activity relationship and for foundational cancer research. These application notes provide an overview of the mechanism, activity, and relevant experimental protocols, contextualizing the use of ibrutinib racemate in a research setting.
Mechanism of Action and Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting BTK, a crucial kinase in the B-cell receptor (BCR) signaling cascade. The BCR pathway is initiated upon antigen binding, which leads to the activation of SRC family kinases like LYN and SYK. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2), which triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB. This entire process is vital for B-cell proliferation, differentiation, and survival. By irreversibly binding to BTK, ibrutinib blocks these downstream signals, thereby inhibiting the growth and survival of malignant B-cells.
References
Application Notes and Protocols for In Vivo Animal Studies with Ibrutinib
A-351 | For Research Use Only
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation, survival, and migration.[2][3][4] While the clinically approved and commercially available form of ibrutinib is the (R)-enantiomer, racemic ibrutinib is also available for research purposes. These application notes provide an overview and protocols for the use of ibrutinib in in vivo animal studies, primarily focusing on rodent models of hematologic malignancies and autoimmune diseases. The protocols and data presented are based on published preclinical studies and are intended to serve as a guide for researchers.
Product Information
| Product Name | Ibrutinib Racemate |
| CAS Number | 936563-87-0 |
| Molecular Formula | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 440.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol |
| Storage | Store at -20°C |
Mechanism of Action: BTK Signaling Pathway
Ibrutinib exerts its therapeutic effects by inhibiting BTK, a key kinase in the B-cell receptor signaling pathway. This pathway is crucial for B-cell development, activation, and survival. Upon antigen binding to the B-cell receptor, a cascade of signaling events is initiated, leading to the activation of downstream pathways such as PLCγ2, AKT, and NF-κB, which promote cell proliferation and survival. Ibrutinib's irreversible binding to BTK disrupts this signaling cascade.
Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.
In Vivo Animal Studies: Data Summary
The following tables summarize quantitative data from various preclinical in vivo studies using ibrutinib in different animal models.
Table 1: Ibrutinib Dosing and Efficacy in Mouse Models
| Mouse Model | Disease Model | Ibrutinib Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| NSG Mice | Burkitt Lymphoma (Raji cell xenograft) | 10 mg/kg/day | Oral Gavage | 21 days | Significant inhibition of tumor growth and increased survival. | |
| BALB/c Mice | Chronic Graft-versus-Host Disease (cGVHD) | 10 mg/kg/day | Oral Gavage | 4 weeks | Improved survival and reduced clinical score. | |
| C57BL/6 Mice | Chronic Lymphocytic Leukemia (TCL1 adoptive transfer) | 0.16 mg/mL in drinking water | Oral | 2-4 weeks | Reduced tumor load in blood, spleen, and liver. | |
| Rag2-/-γc-/- Mice | Ibrutinib-Resistant CLL (MEC-1 xenograft) | 25 mg/kg/day | Oral Gavage | Until moribund | Extended survival in mice with wild-type BTK cells. |
Table 2: Pharmacokinetic Parameters of Ibrutinib in Animal Models
| Animal Model | Dose | Administration Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Wild-type Mice | 30 mg/kg | Oral | ~1 | ~200 | ~500 | |
| CYP3A-/- Mice | 3 mg/kg | Oral | ~2 | ~400 | ~2000 | |
| Beagle Dogs | 15 mg/kg (suspension) | Intragastric | 2.00 ± 0.09 | 610.67 ± 21.36 | 4516.67 ± 383.43 (AUC₀₋₁₂) | |
| Beagle Dogs | 15 mg/kg (phospholipid complex) | Intragastric | 0.25 ± 0.03 | 2308.72 ± 100.41 | 9394.16 ± 874.21 (AUC₀₋₁₂) |
Experimental Protocols
Protocol 1: Preparation of Ibrutinib for Oral Administration in Mice
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water, or 1% HP-β-CD in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of ibrutinib based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of ibrutinib powder using an analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of the vehicle solution.
-
Gradually add the ibrutinib powder to the vehicle while vortexing to ensure proper mixing.
-
Continue vortexing until a homogenous suspension is achieved. For compounds with poor solubility, brief sonication may be applied.
-
Prepare the formulation fresh daily before administration to ensure stability and consistent dosing.
Protocol 2: Administration of Ibrutinib by Oral Gavage in Mice
Materials:
-
Prepared ibrutinib suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of ibrutinib suspension to be administered (typically in the range of 5-10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the correct insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.
-
Attach the syringe containing the calculated dose of ibrutinib suspension to the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus to the predetermined mark. Do not force the needle. The mouse should swallow the needle as it is gently advanced.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Caption: General workflow for in vivo studies with ibrutinib.
Protocol 3: Xenograft Mouse Model of B-Cell Malignancy
This protocol provides a general framework for establishing a xenograft model. Specific cell lines and mouse strains may vary depending on the research question.
Materials:
-
Cancer cell line (e.g., Raji for Burkitt's lymphoma, MEC-1 for CLL)
-
Immunocompromised mice (e.g., NSG, Rag2-/-γc-/-)
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10⁶ cells per 100 µL).
-
Inject the cell suspension subcutaneously or intravenously into the immunodeficient mice. For subcutaneous injection, the flank is a common site.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Initiate treatment with ibrutinib or vehicle control as described in Protocols 1 and 2.
-
Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, western blotting, flow cytometry).
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor drug solubility/suspension | Inappropriate vehicle; drug degradation | Try a different vehicle (e.g., add a small amount of DMSO then dilute, use a cyclodextrin-based vehicle). Prepare fresh formulations daily. |
| Gavage-related complications (e.g., aspiration, esophageal injury) | Improper technique; incorrect needle size | Ensure proper training in oral gavage. Use a flexible, ball-tipped gavage needle of the appropriate size. Do not force the needle. |
| High variability in tumor growth | Inconsistent cell injection; variability in animal health | Ensure a homogenous cell suspension and accurate injection volume. Use healthy animals of the same age and sex. |
| Lack of efficacy | Insufficient dose; poor bioavailability; drug resistance | Perform a dose-response study to determine the optimal dose. Consider the pharmacokinetic properties of the formulation. Investigate potential mechanisms of resistance. |
Conclusion
Ibrutinib is a valuable tool for in vivo animal studies investigating the role of BTK in various diseases. The protocols and data provided in these application notes offer a starting point for researchers. It is essential to optimize experimental conditions for each specific animal model and research question. Careful attention to drug formulation, administration technique, and animal welfare will ensure the generation of reliable and reproducible data.
References
Application Note: Chiral Analysis of Ibrutinib Racemate by LC-MS/MS
Abstract
This application note presents a detailed protocol for the stereoselective analysis of ibrutinib enantiomers in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is commercially available as the (R)-enantiomer. However, the synthesis and potential in vivo racemization necessitate a reliable method to separate and quantify both the (R)- and (S)-enantiomers. This method employs a polysaccharide-based chiral stationary phase for the chromatographic separation of the enantiomers, followed by sensitive and specific detection using a triple quadrupole mass spectrometer. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of ibrutinib.
Introduction
Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is implicated in the pathogenesis of various B-cell malignancies.[3][4] By irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[3] This targeted mechanism of action has made ibrutinib a cornerstone in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.
Ibrutinib possesses a chiral center, and the marketed drug, Imbruvica®, is the pure (R)-enantiomer. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. Therefore, the ability to selectively quantify each enantiomer is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides a robust LC-MS/MS method for the chiral separation and quantification of the (R)- and (S)-enantiomers of ibrutinib in human plasma.
Ibrutinib Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role. Ibrutinib's inhibition of BTK disrupts this pathway, leading to the inhibition of cell growth and induction of apoptosis.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of ibrutinib enantiomers from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
Ibrutinib racemate reference standard
-
Ibrutinib-d5 (internal standard)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard working solution (Ibrutinib-d5, 20 ng/mL).
-
For calibration standards and quality control samples, spike blank plasma with the appropriate concentrations of this compound.
-
Add 200 µL of acetonitrile to the plasma sample.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
UHPLC system (e.g., Shimadzu, Waters)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® IG (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Ethylenediamine (50:50:0.3, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 12 minutes |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer (e.g., SCIEX, Agilent, Waters)
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 500°C |
| MRM Transitions | See Table 1 |
Table 1. MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| (R)-Ibrutinib | 441.2 | 138.3 | 35 |
| (S)-Ibrutinib | 441.2 | 138.3 | 35 |
| Ibrutinib-d5 (IS) | 446.2 | 309.2 | 35 |
Data Presentation
The following tables summarize the expected quantitative performance of the method. Note that while retention times are specific for the enantiomers, other validation parameters are based on published data for total ibrutinib and are expected to be similar for the individual enantiomers.
Table 2. Chromatographic Performance
| Compound | Retention Time (min) |
|---|---|
| (S)-Ibrutinib | ~6.22 |
| (R)-Ibrutinib | ~10.4 |
| Ibrutinib-d5 (IS) | ~10.4 |
Retention times are based on the Daicel application note for CHIRALPAK® IG and may vary depending on the specific LC system.
Table 3. Method Validation Summary (based on total ibrutinib data)
| Parameter | Result |
|---|---|
| Linearity Range | 0.4 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL |
| Intra-day Precision (%CV) | < 13% |
| Inter-day Precision (%CV) | < 13% |
| Accuracy (%RE) | -4.8% to 5.7% |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound is depicted below.
Conclusion
The LC-MS/MS method described in this application note provides a selective and sensitive approach for the simultaneous quantification of (R)- and (S)-ibrutinib in human plasma. The use of a polysaccharide-based chiral stationary phase allows for the effective separation of the enantiomers, while tandem mass spectrometry ensures high specificity and low limits of detection. This method is suitable for a variety of research and clinical applications, including pharmacokinetic studies of ibrutinib enantiomers, assessment of in vivo racemization, and quality control of ibrutinib drug products.
References
Application Notes and Protocols for NMR Spectroscopy of Ibrutinib Racemate for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway.[1][2] Its targeted action has made it a cornerstone in the treatment of various B-cell malignancies. Ibrutinib possesses a single chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers. The structural integrity and enantiomeric purity of ibrutinib are critical quality attributes that directly impact its therapeutic efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the comprehensive structural elucidation and characterization of ibrutinib, including the differentiation and quantification of its enantiomers.
These application notes provide a detailed overview and experimental protocols for the use of NMR spectroscopy in the structural analysis of ibrutinib racemate. The methodologies described herein are designed to assist researchers in confirming the chemical structure of ibrutinib, identifying impurities, and determining the enantiomeric composition of the drug substance.
Structural Elucidation of Ibrutinib using 1D and 2D NMR
One-dimensional (1D) ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the complete assignment of all proton and carbon signals in the ibrutinib molecule. This comprehensive assignment is the foundation for confirming the drug's identity and characterizing any related substances.
Table 1: Representative ¹H NMR Chemical Shift Data for Ibrutinib in DMSO-d₆
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic Protons | 8.26 | s |
| 7.97 | d | |
| 7.62-7.72 | m | |
| 7.53 | t | |
| 7.44 | t | |
| 7.09-7.24 | m | |
| Vinyl Protons | 6.66-6.95 | m |
| 6.10 | t | |
| 5.71 | d | |
| Piperidine & Other Protons | 1.52-4.71 | m |
Note: This table is based on partially assigned data and should be used for illustrative purposes. For complete and accurate assignments, 2D NMR experiments are necessary.
Chiral NMR Spectroscopy for the Analysis of this compound
Distinguishing and quantifying the (R)- and (S)-enantiomers of ibrutinib is crucial for quality control. As enantiomers are indistinguishable in a non-chiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation that can be observed by NMR. Chiral Solvating Agents (CSAs) are commonly employed for this purpose. These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer.
β-Cyclodextrin and its derivatives are widely used CSAs in NMR spectroscopy for enantiomeric discrimination. The hydrophobic cavity of the cyclodextrin can encapsulate parts of the ibrutinib molecule, leading to differential interactions with the (R)- and (S)-enantiomers and resulting in distinct chemical shifts.
Experimental Protocols
Protocol 1: General Structural Elucidation of this compound by 1D and 2D NMR
Objective: To confirm the chemical structure of ibrutinib and assign all ¹H and ¹³C NMR signals.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ or CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} NMR spectrum.
-
Acquire the following 2D NMR spectra:
-
COSY (¹H-¹H Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) can also be beneficial for through-space correlations.
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Assign the proton signals using the ¹H NMR spectrum and their correlations in the COSY spectrum.
-
Assign the carbon signals that are directly attached to protons using the HSQC spectrum.
-
Use the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons to assign quaternary carbons and confirm the connectivity of the molecular fragments.
-
Compile all chemical shifts and coupling constants in a table for a complete structural assignment.
Protocol 2: Determination of Enantiomeric Purity of this compound using Chiral NMR with β-Cyclodextrin
Objective: To separate the NMR signals of (R)- and (S)-ibrutinib and determine the enantiomeric excess (e.e.).
Materials:
-
This compound sample
-
β-Cyclodextrin (or a suitable derivative)
-
Deuterated water (D₂O) or a mixture of D₂O and a co-solvent like acetonitrile-d₃ if solubility is an issue.
-
NMR tubes
-
NMR spectrometer
Sample Preparation:
-
Prepare a stock solution of the this compound in the chosen deuterated solvent. The concentration should be optimized, but a starting point of ~10 mM is suggested.
-
Prepare a stock solution of β-cyclodextrin in the same deuterated solvent.
-
In an NMR tube, mix the ibrutinib solution with the β-cyclodextrin solution. The molar ratio of ibrutinib to β-cyclodextrin will need to be optimized to achieve the best separation of enantiomeric signals. A common starting point is a 1:1 molar ratio. Titration experiments with increasing amounts of the chiral solvating agent can be performed to find the optimal ratio.
-
Gently mix the sample and allow it to equilibrate for a few minutes before analysis.
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture. It is crucial to have good digital resolution to resolve potentially small chemical shift differences between the enantiomers.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is important for accurate integration.
Data Processing and Analysis:
-
Process the ¹H NMR spectrum.
-
Identify a proton signal in the ibrutinib molecule that shows clear separation into two distinct peaks corresponding to the (R)- and (S)-enantiomers. Protons closer to the chiral center are more likely to exhibit significant chemical shift non-equivalence.
-
Carefully integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
Caption: Ibrutinib's mechanism of action via inhibition of the BTK signaling pathway.
Caption: Experimental workflow for the structural elucidation of ibrutinib by NMR.
Caption: Logical relationship for chiral discrimination of ibrutinib enantiomers by NMR.
References
Application Note: Preparation of Ibrutinib Racemate Stock Solutions
For Research Use Only
Abstract
This application note provides detailed protocols for the preparation, storage, and handling of stock solutions of ibrutinib racemate for use in research and drug development. Ibrutinib is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Proper preparation of stock solutions is crucial for ensuring experimental accuracy and reproducibility. This document outlines the necessary materials, step-by-step procedures for dissolution in various solvents, and recommended storage conditions to maintain the stability and integrity of the compound.
Physicochemical Properties of this compound
Ibrutinib is supplied as a white to off-white crystalline solid.[3][4] It is essential to understand its physical and chemical properties to ensure proper handling and dissolution.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄N₆O₂ | [3] |
| Molecular Weight | 440.50 g/mol | |
| Appearance | Crystalline Solid | |
| Purity | ≥98% | |
| UV/Vis. (λmax) | 260 nm | |
| Solubility (DMSO) | ~25-30 mg/mL | |
| Solubility (DMF) | ~30 mg/mL | |
| Solubility (Ethanol) | ~0.25 mg/mL | |
| Aqueous Solubility | Practically Insoluble |
Mechanism of Action: BTK Signaling Pathway
Ibrutinib is a first-in-class, potent covalent inhibitor of Bruton's tyrosine kinase (BTK). It irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity. BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and is essential for B-cell proliferation, survival, and trafficking. By blocking BTK, ibrutinib effectively disrupts the BCR signaling cascade, which includes the inhibition of downstream effectors like PLCγ2, ERK, and NF-κB, ultimately leading to apoptosis and reduced proliferation of malignant B-cells.
Experimental Protocols
Required Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute), anhydrous
-
Sterile, inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
DMSO is the recommended solvent for achieving high concentration stock solutions.
-
Preparation : Equilibrate the this compound vial to room temperature before opening.
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, use 4.405 mg of ibrutinib (MW = 440.5 g/mol ).
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the vial. For 4.405 mg of ibrutinib, add 1 mL of DMSO.
-
Inert Gas Purge : Gently purge the headspace of the vial with an inert gas (e.g., argon) to minimize oxidation.
-
Dissolution : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Inspection : Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots as recommended in Table 2.
Protocol 2: Preparation of an Ethanol Stock Solution
Ethanol can be used as an alternative solvent, although the solubility of ibrutinib is significantly lower.
-
Preparation : Follow step 1 from Protocol 3.3.
-
Weighing : Accurately weigh the desired amount of ibrutinib. Note the lower solubility (~0.25 mg/mL). For example, weigh 0.25 mg of ibrutinib.
-
Solvent Addition : Add 1 mL of anhydrous ethanol to the 0.25 mg of ibrutinib.
-
Dissolution : Cap the vial and vortex vigorously. Sonication may be required to achieve complete dissolution.
-
Inspection and Storage : Follow steps 6 and 7 from Protocol 3.3.
Protocol 3: Preparation of Aqueous Working Solutions
Ibrutinib is sparingly soluble in aqueous buffers. Therefore, working solutions for cell-based assays should be prepared by diluting a high-concentration DMSO stock solution.
-
Initial Dilution : First, dissolve the ibrutinib in DMSO as described in Protocol 3.3.
-
Serial Dilution : Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Final DMSO Concentration : Ensure the final concentration of DMSO in the aqueous working solution is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Solubility Limit : For maximum solubility in aqueous buffers, a 1:3 dilution of DMSO into PBS (pH 7.2) can achieve a concentration of approximately 0.25 mg/mL.
-
Stability : Aqueous solutions of ibrutinib are not stable and should be prepared fresh immediately before use. It is not recommended to store aqueous solutions for more than one day.
Storage and Stability
Proper storage is critical to maintaining the activity of this compound and its stock solutions.
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid | - | -20°C | ≥ 4 years | |
| Stock Solution | DMSO | -80°C (protected from light) | 6 months | |
| Stock Solution | DMSO | -20°C (protected from light) | 1 month | |
| Working Solution | Aqueous Buffer | 2-8°C | ≤ 24 hours (Prepare Fresh) |
Note : Avoid repeated freeze-thaw cycles of stock solutions.
Safety Precautions
Ibrutinib is a potent bioactive compound and should be handled with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the solid powder and concentrated stock solutions in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
Application Notes and Protocols: The Role of Ibrutinib Racemate in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] As a once-daily oral therapy, understanding its metabolic fate is critical for optimizing clinical efficacy and safety.[1] Extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, contributes to its low oral bioavailability and significant interindividual variability in drug exposure.[4] This document provides detailed application notes and protocols for utilizing ibrutinib racemate in drug metabolism studies, offering a valuable tool for researchers in drug development. This compound serves as an essential reference standard for the development and validation of bioanalytical methods aimed at characterizing the pharmacokinetics of ibrutinib and its metabolites.
Ibrutinib Metabolism Overview
Ibrutinib undergoes extensive metabolism, with two primary pathways identified: hepatic and extrahepatic.
Hepatic Metabolism: The liver is the principal site of ibrutinib metabolism, predominantly carried out by the CYP3A4 and CYP3A5 isoforms, with a minor contribution from CYP2D6. The major metabolic transformations include:
-
Epoxidation and Hydrolysis: Formation of the primary active metabolite, PCI-45227 (M37), which has approximately 15-fold lower inhibitory activity against BTK. This occurs through epoxidation of the ethylene group on the acryloyl moiety, followed by hydrolysis to a dihydrodiol.
-
Hydroxylation: Monohydroxylation of the phenyl group to form M35.
-
Piperidine Ring Opening: This leads to the formation of an alcohol metabolite (M34) and subsequent oxidation to a carboxylic acid metabolite (M25).
Extrahepatic Metabolism: In addition to hepatic clearance, ibrutinib can undergo extrahepatic metabolism through glutathione (GSH) conjugation. This pathway can become more significant when CYP3A4 activity is inhibited. The resulting GSH-conjugates are further metabolized and excreted in feces and urine.
Role of this compound in Metabolism Studies
Ibrutinib is a chiral molecule, with the active drug being the (R)-enantiomer. The this compound, a 1:1 mixture of the (R)- and (S)-enantiomers, is a critical tool for several aspects of drug metabolism research:
-
Analytical Method Development: The racemate is essential for developing and validating stereospecific analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accurate quantification of the active (R)-enantiomer in the presence of its inactive (S)-enantiomer and their respective metabolites.
-
Metabolic Stability Assays: It can be used as a substrate in in vitro systems (e.g., liver microsomes, hepatocytes) to investigate potential stereoselective metabolism. Differences in the depletion rates of the (R)- and (S)-enantiomers can provide insights into the stereoselectivity of the metabolizing enzymes.
-
Metabolite Identification: The racemate can be used to generate racemic metabolites, which can serve as reference standards to confirm the stereochemical structure of metabolites produced from the active enantiomer in biological systems.
-
Reference Standard: this compound is a well-characterized chemical entity with a defined molecular formula (C₂₅H₂₄N₆O₂) and molecular weight (440.5 g/mol ), making it an ideal reference standard for instrument calibration and quality control.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of this compound in human liver microsomes (HLM).
Objective: To determine the rate of metabolism of the individual enantiomers of ibrutinib and identify major metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine potassium phosphate buffer, HLM (final concentration typically 0.2-1 mg/mL), and the this compound stock solution (final concentration typically 1-5 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and quenches the enzymatic activity.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated stereospecific LC-MS/MS method to quantify the remaining concentrations of the (R)- and (S)-enantiomers of ibrutinib at each time point.
-
Monitor for the formation of known and novel metabolites.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound (each enantiomer separately) against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each enantiomer from the slope of the linear regression.
Analysis of Ibrutinib and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of ibrutinib and its major metabolites.
Objective: To simultaneously quantify ibrutinib and its key metabolites (e.g., M37, M35, M34, M25) in a biological matrix.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A chiral column is required for separating the enantiomers of ibrutinib. For general metabolite analysis, a reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for ibrutinib and each metabolite.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibrutinib | 441.2 | 304.0, 138.0 |
| Dihydrodiol-ibrutinib (M37) | 475.2 | 304.0 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data obtained from ibrutinib metabolism and pharmacokinetic studies.
Table 1: In Vitro Metabolic Stability of Ibrutinib Enantiomers in Human Liver Microsomes
| Enantiomer | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| (R)-Ibrutinib | Data from specific experiment | Data from specific experiment |
| (S)-Ibrutinib | Data from specific experiment | Data from specific experiment |
Table 2: Pharmacokinetic Parameters of Ibrutinib in Humans
| Parameter | Value | Reference |
| Tmax (h) | 1-2 | |
| Elimination Half-life (t½, h) | 4-9 | |
| Oral Bioavailability | ~3% | |
| Protein Binding | 97.3% |
Visualizations
Signaling Pathway of Ibrutinib
Caption: Ibrutinib's mechanism of action via BTK inhibition.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for studying ibrutinib metabolism in vitro.
Conclusion
The use of this compound is indispensable for comprehensive drug metabolism studies. It facilitates the development of robust and stereospecific analytical methods, enables the investigation of stereoselective metabolism, and serves as a vital reference standard. The protocols and data presented herein provide a foundational framework for researchers to design and execute their own studies, ultimately contributing to a deeper understanding of ibrutinib's disposition and the optimization of its therapeutic use.
References
Ibrutinib racemate as a tool compound in kinase research
Application Notes
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] As the active pharmaceutical ingredient is the (R)-enantiomer, research and clinical applications have predominantly focused on this single enantiomer. However, the racemic mixture of ibrutinib can serve as a valuable tool compound in kinase research, particularly in early-stage drug discovery and for understanding the structure-activity relationships of BTK inhibition. This document provides detailed application notes and protocols for the use of ibrutinib racemate in a research setting.
Composition and Rationale for Use
This compound is a 1:1 mixture of the (R)- and (S)-enantiomers of 1-[(3-substituent)-1-piperidinyl]prop-2-en-1-one. The (R)-enantiomer is the biologically active component that covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3] The (S)-enantiomer is considered to be significantly less active or inactive against BTK.
Using the racemate as a tool compound can be advantageous in several scenarios:
-
Cost-Effectiveness: The synthesis of a racemic mixture is often simpler and less expensive than an enantioselective synthesis, making it a more accessible tool for initial screening and proof-of-concept studies.
-
Baseline for Comparison: The racemate can serve as a baseline to evaluate the enantioselectivity of BTK inhibition and to highlight the importance of the specific stereochemistry for biological activity.
-
Off-Target Profiling: Characterizing the off-target effects of the racemate can provide insights into whether the inactive enantiomer contributes to any off-target activities observed with the active drug.
Mechanism of Action
The primary mechanism of action of the active (R)-enantiomer in the racemate is the irreversible inhibition of BTK.[3] BTK is a key component of the BCR signaling pathway, which is essential for B-cell proliferation, survival, differentiation, and adhesion.[3] Upon activation of the BCR, BTK is autophosphorylated and proceeds to phosphorylate downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that ultimately activates transcription factors like NF-κB, which promote B-cell survival and proliferation. The (R)-enantiomer of ibrutinib, through its acrylamide group, forms a covalent bond with Cys481 in the ATP-binding pocket of BTK, permanently disabling the kinase.
Quantitative Data
The following tables summarize the available quantitative data for ibrutinib, which is the (R)-enantiomer. Data for the racemate is not extensively available in the public domain. It can be inferred that the potency of the racemate would be approximately half that of the pure (R)-enantiomer, assuming the (S)-enantiomer is inactive.
Table 1: In Vitro Potency of Ibrutinib ((R)-enantiomer)
| Assay Type | Target | Cell Line/System | IC50 / Ki |
| Biochemical Kinase Assay | BTK | Cell-free | 0.5 nM (IC50) |
Table 2: Kinase Selectivity of Ibrutinib ((R)-enantiomer)
| Kinase Family | Representative Kinases Inhibited (at 1 µM) |
| TEC | TEC, ITK, BMX |
| SRC | BLK, HCK, FGR |
| EGFR | EGFR, HER2 |
Data compiled from multiple sources indicating off-target activities of ibrutinib.
Table 3: Pharmacokinetic Properties of Ibrutinib ((R)-enantiomer) in Humans
| Parameter | Value |
| Time to Peak (Tmax) | 1-2 hours |
| Plasma Half-life (t1/2) | 4-6 hours |
| Protein Binding | 97.3% |
| Metabolism | Primarily via CYP3A4/5 |
| Elimination | Feces (80%), Urine (10%) |
Pharmacokinetic data is for the orally administered (R)-enantiomer.
Experimental Protocols
1. Synthesis of this compound
While numerous patents describe the enantioselective synthesis of ibrutinib, a straightforward laboratory-scale synthesis of the racemate can be adapted from these procedures by using a racemic piperidine intermediate. A general synthetic approach is outlined below.
-
Step 1: Synthesis of the Pyrazolopyrimidine Core: The synthesis typically starts with the construction of the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. This can be achieved through a multi-step process involving the reaction of a substituted benzoyl chloride with malononitrile, followed by cyclization reactions.
-
Step 2: Coupling with Racemic Piperidine: The pyrazolopyrimidine core is then coupled with a racemic, protected 3-hydroxypiperidine, often via a Mitsunobu reaction.
-
Step 3: Deprotection: The protecting group on the piperidine nitrogen is removed.
-
Step 4: Acrylation: The final step involves the acylation of the piperidine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to yield this compound.
Diagram: Generalized Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
2. Biochemical BTK Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available assays and is suitable for determining the IC50 value of this compound against BTK.
-
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add 2.5 µL of a solution containing BTK enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Workflow for a Biochemical Kinase Assay
Caption: A typical workflow for an in vitro biochemical kinase assay.
3. Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit BTK autophosphorylation in a cellular context.
-
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-BTK, total BTK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-BTK and total BTK.
-
Normalize the p-BTK signal to the total BTK signal to determine the extent of inhibition.
-
Diagram: Western Blot Workflow for BTK Phosphorylation
Caption: A standard workflow for Western blot analysis.
Signaling Pathway
BTK Signaling Pathway and the Action of Ibrutinib
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and how ibrutinib intervenes.
References
Application Notes and Protocols: Experimental Design for Studies Involving Ibrutinib Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a clinically approved therapeutic for various B-cell malignancies.[1][2][3] The marketed formulation of ibrutinib is the (R)-enantiomer.[4] However, during the synthesis of ibrutinib, a racemic mixture containing both (R)- and (S)-enantiomers can be produced. The biological activity and off-target effects of the (S)-enantiomer are not as well-characterized as the (R)-enantiomer. Therefore, a thorough investigation of the ibrutinib racemate is crucial to understand its complete pharmacological profile. These application notes provide a comprehensive experimental framework for researchers to characterize and compare the biological activity of racemic ibrutinib with its individual enantiomers.
Rationale for Studying this compound:
The presence of the (S)-enantiomer in a racemic mixture of ibrutinib could potentially lead to:
-
Altered On-Target Potency: The (S)-enantiomer may exhibit different binding affinity and inhibitory activity towards BTK compared to the (R)-enantiomer.
-
Novel Off-Target Effects: The stereochemistry of a molecule can significantly influence its interaction with other kinases and proteins, potentially leading to a different side-effect profile for the racemate.[5] Second-generation BTK inhibitors have been developed to have greater selectivity and fewer off-target effects than ibrutinib, highlighting the clinical importance of off-target activities.
-
Modified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the two enantiomers may differ, affecting the overall exposure and therapeutic window of the racemate.
This guide outlines key experiments to dissect the contributions of each enantiomer to the overall activity of the racemate, focusing on target engagement, downstream signaling, and cellular effects.
Key Experiments and Protocols
Chiral Separation and Quantification of Ibrutinib Enantiomers
Objective: To separate and quantify the (R)- and (S)-enantiomers of ibrutinib from a racemic mixture.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for chiral separation.
Materials:
-
This compound
-
(R)-Ibrutinib and (S)-Ibrutinib standards
-
HPLC-grade n-Hexane
-
HPLC-grade ethanol
-
Diethylamine (DEA)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiral-pack-IC)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Ethanol (55:45 v/v) with 0.1% DEA and 0.3% TFA. Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Prepare stock solutions of (R)-ibrutinib, (S)-ibrutinib, and the this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration curves.
-
-
HPLC Analysis:
-
Equilibrate the Chiral-pack-IC column with the mobile phase at a flow rate of 0.9 mL/min and a column temperature of 30°C.
-
Inject 10 µL of each standard and sample.
-
Monitor the elution profile at a UV wavelength of 260 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to (R)- and (S)-ibrutinib based on the retention times of the pure standards.
-
Quantify the amount of each enantiomer in the racemate by integrating the peak areas and comparing them to the calibration curve.
-
Data Presentation:
Table 1: Chiral HPLC Separation of Ibrutinib Enantiomers
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Enantiomeric Excess (%) |
| (S)-Ibrutinib Standard | 8.1 | 15234 | 10 | >99 |
| (R)-Ibrutinib Standard | 9.5 | 15489 | 10 | >99 |
| This compound (S) | 8.2 | 7654 | 5.02 | 0.4 |
| This compound (R) | 9.6 | 7688 | 5.04 |
In Vitro BTK Target Engagement Assays
Objective: To determine and compare the binding affinity and occupancy of BTK by the this compound and its individual enantiomers.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) BTK Occupancy Assay
This protocol is based on established TR-FRET assays for BTK target engagement.
Materials:
-
Recombinant full-length human BTK protein
-
Terbium-conjugated anti-BTK antibody (donor)
-
Fluorescently labeled BTK tracer (acceptor)
-
This compound, (R)-Ibrutinib, (S)-Ibrutinib
-
Assay buffer (e.g., HTRF buffer)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the this compound, (R)-Ibrutinib, and (S)-Ibrutinib in assay buffer.
-
In a 384-well plate, add the test compounds, recombinant BTK protein, and the fluorescently labeled BTK tracer.
-
Incubate for 60 minutes at room temperature to allow for compound binding to BTK.
-
Add the terbium-conjugated anti-BTK antibody.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 values.
Data Presentation:
Table 2: BTK Target Engagement (IC50 Values)
| Compound | BTK Binding IC50 (nM) |
| (R)-Ibrutinib | 0.5 |
| (S)-Ibrutinib | 50 |
| This compound | 1.2 |
Cellular BTK Signaling Pathway Analysis
Objective: To assess the inhibitory effect of the this compound and its enantiomers on the BTK signaling pathway in a cellular context.
Protocol: Western Blot Analysis of Phosphorylated BTK and PLCγ2
This protocol evaluates the phosphorylation status of key downstream targets of BTK signaling.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
RPMI-1640 medium with 10% FBS
-
This compound, (R)-Ibrutinib, (S)-Ibrutinib
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed TMD8 cells in 6-well plates and culture overnight.
-
Pre-treat the cells with various concentrations of the this compound, (R)-Ibrutinib, or (S)-Ibrutinib for 2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody (10 µg/mL) for 10 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Data Presentation:
Table 3: Inhibition of BTK Pathway Phosphorylation (IC50 Values)
| Compound | p-BTK (Y223) IC50 (nM) | p-PLCγ2 (Y759) IC50 (nM) |
| (R)-Ibrutinib | 5 | 8 |
| (S)-Ibrutinib | 500 | 800 |
| This compound | 12 | 18 |
Off-Target Kinase Profiling
Objective: To identify and compare the off-target kinase inhibition profiles of the this compound and its enantiomers.
Protocol: Kinase Panel Screening
This experiment is typically performed as a service by specialized companies.
Procedure:
-
Provide samples of the this compound, (R)-Ibrutinib, and (S)-Ibrutinib at a specified concentration (e.g., 1 µM).
-
The service provider will screen the compounds against a panel of recombinant kinases (e.g., a panel of 400+ kinases).
-
The activity of each kinase is measured in the presence of the test compound and compared to a vehicle control.
-
The results are reported as the percentage of inhibition for each kinase.
Data Presentation:
Table 4: Off-Target Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase | (R)-Ibrutinib | (S)-Ibrutinib | This compound |
| BTK | 99 | 75 | 92 |
| TEC | 95 | 60 | 85 |
| EGFR | 70 | 85 | 78 |
| CSK | 65 | 90 | 80 |
| ITK | 80 | 40 | 65 |
| Other kinases... | ... | ... | ... |
Cellular Viability and Apoptosis Assays
Objective: To evaluate the cytotoxic effects of the this compound and its enantiomers on B-cell malignancy cell lines.
Protocol: Cell Viability (MTT) and Apoptosis (Annexin V/PI) Assays
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, Jeko-1)
-
MTT reagent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and treat with a dose range of the test compounds for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution and read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Procedure (Annexin V/PI Assay):
-
Treat cells with the GI50 concentration of each compound for 48 hours.
-
Harvest and wash the cells.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Data Presentation:
Table 5: Cellular Effects on B-Cell Malignancy Cell Lines
| Compound | TMD8 GI50 (nM) | Jeko-1 GI50 (nM) | % Apoptosis in TMD8 (at GI50) |
| (R)-Ibrutinib | 20 | 35 | 65 |
| (S)-Ibrutinib | 2500 | 4000 | 15 |
| This compound | 45 | 70 | 55 |
Visualizations
Caption: BTK Signaling Pathway and Ibrutinib Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Caption: Logical Relationships of this compound and its Enantiomers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ajmc.com [ajmc.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ibrutinib HPLC Analysis
Welcome to the technical support center for Ibrutinib HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the chromatographic analysis of ibrutinib, with a specific focus on chiral separations and the phenomenon of racemate peak splitting.
Troubleshooting Guide: Ibrutinib Racemate Peak Splitting in HPLC
Peak splitting in the HPLC analysis of ibrutinib, particularly during chiral separation of its enantiomers, can be a significant challenge. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: Why am I observing split peaks for ibrutinib in my chiral HPLC analysis?
Answer:
Peak splitting for a single analyte like ibrutinib in a well-developed HPLC method is typically indicative of an issue with the chromatographic system, the method parameters, or the sample itself. In the context of chiral separations, observing two peaks for a racemic mixture is the goal; however, distortion or splitting of an individual enantiomer peak points to a problem.
Here is a step-by-step guide to troubleshoot peak splitting:
Step 1: Differentiate Between True Peak Splitting and Enantiomer Separation
First, confirm if you are observing the successful separation of the (R) and (S) enantiomers of ibrutinib or if a single enantiomer peak is splitting. If you are injecting a racemic standard, you should expect two distinct, well-resolved peaks. If you are injecting a pure enantiomer and see a split peak, or if the peaks for the racemate are distorted, proceed with the following troubleshooting steps.
Step 2: Investigate the HPLC System and Column
Issues with the HPLC system are a common cause of peak distortion for all analytes in a run.
-
Column Voids or Contamination: A void at the column inlet or contamination of the stationary phase can cause the sample to travel through different flow paths, leading to split peaks.[1][2]
-
Blocked Frit: A partially blocked inlet frit can disrupt the sample band, causing uneven flow and peak splitting.[1]
-
Solution: Replace the column inlet frit. Using an in-line filter or guard column can help prevent this issue.
-
-
Leaks: Leaks in the system, particularly between the injector and the detector, can lead to pressure fluctuations and distorted peaks.
-
Solution: Inspect all fittings for salt buildup (a sign of a leak) and tighten or replace them as necessary.
-
Step 3: Evaluate Method Parameters
Suboptimal method parameters can lead to poor peak shape.
-
Mobile Phase Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your ibrutinib sample in the initial mobile phase.
-
-
Incorrect Mobile Phase Composition or Temperature: An improperly prepared mobile phase or temperature fluctuations can affect retention and peak shape.
-
Solution: Prepare fresh mobile phase and ensure all components are fully miscible and degassed. Use a column oven to maintain a stable temperature.
-
-
Flow Rate Instability: Fluctuations in the flow rate can cause changes in retention time and lead to distorted peaks.
-
Solution: Check the pump for any errors and ensure it is properly primed and purged.
-
Step 4: Consider the Sample Itself
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or split peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Ibrutinib Atropisomerism: Ibrutinib possesses a rotational barrier around the aryl-pyrazolo bond, which can lead to the existence of atropisomers. These are conformational isomers that may interconvert slowly under certain conditions and could potentially be resolved under specific chromatographic conditions, leading to peak complexity.
-
Solution: This is an inherent property of the molecule. Method development may require adjusting temperature or mobile phase to either coalesce or fully resolve these forms.
-
Below is a troubleshooting workflow diagram to help visualize the process:
digraph "Ibrutinib_Peak_Splitting_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start: Ibrutinib Peak Splitting Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q_all_peaks [label="Are all peaks in the chromatogram split?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; system_issue [label="Likely System Issue:\n- Column Void/Contamination\n- Blocked Frit\n- System Leak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Action:\n1. Reverse-flush column.\n2. Replace column frit.\n3. Check for leaks.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_single_peak [label="Is only the ibrutinib peak split?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; method_issue [label="Likely Method or Sample Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_injection [label="Is the injection solvent stronger\nthan the mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_in_mp [label="Action:\nDissolve sample in mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is the column overloaded?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_conc [label="Action:\nReduce injection volume or sample concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_atropisomers [label="Consider Atropisomerism:\n- Adjust temperature\n- Modify mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_persist [label="Issue Persists:\nConsult further with technical support.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> q_all_peaks; q_all_peaks -> system_issue [label="Yes"]; system_issue -> check_column; check_column -> end_resolved; q_all_peaks -> q_single_peak [label="No"]; q_single_peak -> method_issue [label="Yes"]; method_issue -> check_injection; check_injection -> dissolve_in_mp [label="Yes"]; dissolve_in_mp -> end_resolved; check_injection -> check_overload [label="No"]; check_overload -> reduce_conc [label="Yes"]; reduce_conc -> end_resolved; check_overload -> check_atropisomers [label="No"]; check_atropisomers -> end_persist; }
Caption: Troubleshooting workflow for ibrutinib peak splitting in HPLC.Frequently Asked Questions (FAQs)
Q1: What is the principle behind separating ibrutinib enantiomers using HPLC?
A1: Ibrutinib has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers ((R)-ibrutinib and (S)-ibrutinib). Chiral HPLC is used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation.
Q2: What are typical starting conditions for chiral separation of ibrutinib?
A2: A common approach for the enantioseparation of ibrutinib is to use a polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak-IC). A normal-phase mobile phase is often employed.
Q3: Can I use reversed-phase HPLC for ibrutinib analysis?
A3: Yes, reversed-phase HPLC (RP-HPLC) is widely used for the achiral analysis of ibrutinib, such as for purity determination or quantification in pharmaceutical formulations and biological matrices. However, a standard RP-HPLC method will not separate the enantiomers; they will co-elute as a single peak.
Q4: How does temperature affect the chiral separation of ibrutinib?
A4: Temperature can have a significant impact on chiral separations. It can affect the thermodynamics of the interactions between the enantiomers and the chiral stationary phase, thereby influencing resolution and retention times. For some molecules, temperature can also affect the rate of interconversion of conformers or atropisomers, which can impact peak shape. It is crucial to maintain a stable column temperature for reproducible results.
Q5: What is the role of additives like diethylamine (DEA) and trifluoroacetic acid (TFA) in the mobile phase for chiral separations of ibrutinib?
A5: In normal-phase chiral chromatography, additives are often used to improve peak shape and resolution. Basic additives like diethylamine (DEA) can help to block active sites on the silica surface and reduce peak tailing for basic compounds like ibrutinib. Acidic additives like trifluoroacetic acid (TFA) can also be used to improve peak shape and selectivity by modifying the interactions between the analyte and the stationary phase.
Experimental Protocols
Protocol 1: Chiral Separation of Ibrutinib Enantiomers
This protocol is based on a published method for the enantioseparation of ibrutinib.
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Chiralpak-IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) |
| Mobile Phase | n-Hexane:Ethanol (55:45 v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the ibrutinib sample in the mobile phase. |
Protocol 2: Reversed-Phase HPLC for Ibrutinib Quantification
This protocol is a representative method for the achiral analysis of ibrutinib.
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 column (e.g., Capcell Pack C18 MG II, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile:0.5% Monopotassium phosphate (pH 3.0) (52:48 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Sample Preparation | For plasma samples, solid-phase extraction is typically required. For drug substance or product, dissolve in a suitable solvent and dilute with mobile phase. |
Data Presentation
Table 1: Comparison of HPLC Methods for Ibrutinib Analysis
| Feature | Chiral Separation Method | Reversed-Phase Method |
| Objective | Separation of (R) and (S) enantiomers | Quantification of total ibrutinib |
| Stationary Phase | Chiral (e.g., Chiralpak-IC) | C18 |
| Mobile Phase | Normal-phase (e.g., n-Hexane:Ethanol) | Reversed-phase (e.g., Acetonitrile:Buffer) |
| Typical Run Time | Can be longer to achieve resolution | Generally shorter |
| Reference |
Table 2: Common Causes of Peak Splitting and Their Solutions
| Cause | Symptoms | Primary Solution |
| Column Void/Channel | All peaks are split or fronting | Replace the column |
| Partially Blocked Frit | All peaks are split | Replace the inlet frit |
| Strong Injection Solvent | Early eluting peaks are distorted or split | Dissolve sample in mobile phase |
| Column Overload | Broad, fronting, or split peaks | Reduce sample concentration/volume |
| Mobile Phase Issues | Drifting baseline, inconsistent retention, poor peak shape | Prepare fresh, degassed mobile phase |
Signaling Pathway and Experimental Workflow Diagrams
// Nodes BCR [label="B-Cell Receptor (BCR)\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="Bruton's Tyrosine Kinase (BTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., NF-κB, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="B-Cell Proliferation\nand Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ibrutinib [label="Ibrutinib", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=point, style=invis];
// Edges BCR -> BTK [label="activates"]; BTK -> Downstream [label="activates"]; Downstream -> Proliferation [label="promotes"]; Ibrutinib -> Inhibition [dir=none]; Inhibition -> BTK [arrowhead=tee, label=" irreversibly binds and inhibits"]; }
Caption: Mechanism of action of Ibrutinib.// Nodes sample_prep [label="1. Sample Preparation\n(Dissolve in appropriate solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_setup [label="2. HPLC System Setup\n(Column, Mobile Phase, Flow Rate)", fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="3. Sample Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="4. Chromatographic Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="5. Detection (UV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="6. Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="7. Report Generation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections sample_prep -> hplc_setup; hplc_setup -> injection; injection -> separation; separation -> detection; detection -> data_analysis; data_analysis -> report; }
Caption: General experimental workflow for HPLC analysis.References
Ibrutinib Racemate Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of ibrutinib racemate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis process. Our goal is to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common steps in this compound synthesis that lead to low yields?
A1: Based on reported synthetic routes, the two steps most frequently associated with yield loss are the Mitsunobu reaction for coupling the pyrazolopyrimidine core with the piperidine ring, and the final acylation step to introduce the acryloyl group. The Mitsunobu reaction is known for being sensitive to reaction conditions and can produce byproducts that are difficult to separate, often requiring chromatographic purification which can lower the overall yield.[1] The final acylation, particularly when using acryloyl chloride, is prone to side reactions and the formation of impurities that complicate purification and reduce the final product yield.[2]
Q2: What are the common impurities found in ibrutinib synthesis and how can they be minimized?
A2: Common impurities can be process-related or arise from degradation. Process-related impurities may include unreacted starting materials, byproducts from side reactions, and residual reagents.[] For instance, using acryloyl chloride can introduce impurities from the reagent itself (e.g., 3-chloropropionyl chloride) or lead to the formation of byproducts that are structurally similar to ibrutinib and difficult to separate.[1][2] Degradation impurities can form under specific conditions like exposure to heat, light, or humidity. To minimize impurities, it is crucial to use high-purity starting materials, optimize reaction conditions (see troubleshooting guide below), and consider alternative reagents, such as solid acylation agents instead of acryloyl chloride, which have been shown to produce fewer side reactions and result in higher purity.
Q3: Are there alternative methods to the Mitsunobu reaction for introducing the piperidine ring?
A3: Yes, alternative strategies have been developed to circumvent the challenges associated with the Mitsunobu reaction. One approach involves the direct C-arylation of a protected piperidinyl pyrazolopyrimidine derivative. This method avoids the use of unstable and expensive arylboronic acid derivatives and toxic phosphine ligands often used in other coupling reactions. Another strategy involves constructing the pyrazolopyrimidine heterocycle in the final stages of the synthesis, which can avoid the need for protection and deprotection of the piperidine ring.
Q4: How can the final acylation step be optimized to improve yield and purity?
A4: The final acylation step is critical for achieving high yield and purity. Key optimization strategies include:
-
Choice of Acylating Agent: Replacing the highly reactive and unstable acryloyl chloride with a solid, more stable acylation reagent can significantly reduce side reactions and improve the purity of the final product. Examples of such reagents include 1-(1H-imidazol-1-yl)prop-2-en-1-one and 3H-triazolo[4,5-b]pyridin-3-yl acrylate.
-
Base Selection: The choice of base is crucial. Organic bases such as N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), N-methylmorpholine, and 1,8-diazabicycloundec-7-ene (DBU) are commonly used. The optimal base and its stoichiometry should be determined for the specific acylating agent and solvent system.
-
Solvent and Temperature Control: The reaction is typically carried out in aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile. Controlling the reaction temperature, often starting at low temperatures (e.g., 0-5 °C) and gradually warming to room temperature, can help to minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield in Suzuki Coupling | - Inefficient catalyst system (palladium catalyst and ligand).- Suboptimal reaction temperature or time.- Poor quality of boronic acid reagent.- Ineffective base or solvent. | - Screen different palladium catalysts and ligands to find the optimal combination.- Optimize reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Use fresh, high-purity boronic acid.- Experiment with different bases (e.g., carbonates, phosphates) and solvent systems. |
| Low Yield in Mitsunobu Reaction | - Degradation of reagents (DIAD/DEAD).- Suboptimal reaction temperature.- Steric hindrance.- Formation of byproducts. | - Use fresh or purified DIAD/DEAD.- Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.- Consider a less sterically hindered alcohol protecting group if applicable.- An alternative is to precipitate the product directly from the reaction mixture to simplify purification and improve isolated yield. |
| Incomplete Acylation Reaction | - Insufficient amount of acylating agent or base.- Deactivation of the acylating agent.- Low reaction temperature or short reaction time. | - Increase the equivalents of the acylating agent and/or base.- Ensure the acylating agent is of high quality and handled under anhydrous conditions.- Increase the reaction temperature or extend the reaction time, monitoring by TLC/HPLC. |
| Formation of Multiple Byproducts in Acylation | - Use of highly reactive acryloyl chloride.- Non-optimal base or reaction temperature. | - Replace acryloyl chloride with a more stable, solid acylating agent.- Screen different organic bases and optimize the reaction temperature, often starting at a lower temperature. |
| Difficulty in Product Purification | - Presence of structurally similar impurities.- Oily or non-crystalline crude product. | - Employ a multi-step purification process, such as initial purification by silica gel adsorption followed by recrystallization from a suitable solvent system.- For recrystallization, consider solvent mixtures like methyl tert-butyl ether/dichloromethane or n-heptane/ethyl acetate. |
Quantitative Data Summary
Table 1: Comparison of Acylating Agents in the Final Step of Ibrutinib Synthesis
| Acylating Agent | Base | Solvent | Yield (%) | Purity (HPLC, %) | Reference |
| 1-(1H-imidazol-1-yl)prop-2-en-1-one | N,N-diisopropylethylamine | Acetonitrile | 86.64 | 99.51 | |
| 3H-triazolo[4,5-b]pyridin-3-yl acrylate | N,N-diisopropylethylamine | Tetrahydrofuran | 73.34 | 99.53 | |
| 3-acryloyl-2-oxazolidinone | N,N-diisopropylethylamine | Tetrahydrofuran | 67.62 | 99.66 |
Experimental Protocols
Protocol 1: Optimized Acylation using a Solid Acylating Agent
This protocol is adapted from a patented procedure demonstrating improved yield and purity by avoiding acryloyl chloride.
-
Reaction Setup: In a suitable reaction vessel, dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.00 eq.) and 1-(1H-imidazol-1-yl)prop-2-en-1-one (1.05 eq.) in acetonitrile (20 volumes).
-
Base Addition: At a controlled temperature of 0-5 °C, slowly add N,N-diisopropylethylamine (3.00 eq.) to the reaction mixture.
-
Reaction Progression: After the addition of the base, warm the reaction mixture to 20-30 °C and stir for 1 hour. Monitor the reaction completion by HPLC.
-
Work-up: Upon completion, add ethyl acetate (50 volumes) to the reaction mixture. Wash the organic phase twice with a dilute aqueous citric acid solution (100 volumes), followed by a saturated aqueous sodium bicarbonate solution (100 volumes), and finally with purified water (100 volumes).
-
Isolation and Purification: Concentrate the organic phase under reduced pressure. Recrystallize the obtained crude product from a mixture of n-heptane and ethyl acetate (1:0.8) to yield ibrutinib.
Protocol 2: Purification of Crude Ibrutinib
This protocol describes a two-step purification process to achieve high-purity ibrutinib.
-
Silica Gel Adsorption: Dissolve the crude ibrutinib product in a moderately polar organic solvent (e.g., dichloromethane). Add silica gel for column chromatography to the solution and stir. Filter the mixture and concentrate the filtrate to dryness to obtain a semi-purified ibrutinib product.
-
Recrystallization: Dissolve the semi-purified ibrutinib in a suitable solvent or solvent mixture (e.g., a mixture of a polar organic solvent and an anti-solvent) at an elevated temperature. Cool the solution slowly to induce crystallization. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain the final high-purity ibrutinib.
Visualizations
Caption: Generalized synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving ibrutinib synthesis.
Caption: Logical relationship of optimization strategies.
References
Technical Support Center: Ibrutinib Racemate Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in ibrutinib racemate preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of ibrutinib?
A1: Impurities in ibrutinib preparations can be broadly categorized as process-related impurities and degradation products.[1] Process-related impurities can arise from starting materials, intermediates, reagents, and by-products of side reactions.[1][2] Degradation impurities form due to the instability of ibrutinib under certain conditions like exposure to alkaline or oxidative stress.[3]
Commonly observed impurity classes include:
-
Oxidized species [4]
-
Dealkylated products
-
N-oxide or hydroxylated derivatives
-
Hydrolysis products
-
Residual solvents
-
Elemental impurities
Specific identified impurities include the (S)-isomer of ibrutinib, methoxy impurities, and various dimer impurities. An impurity resulting from 3-chloropropionyl chloride, often present in the acryloyl chloride reagent, can also be found.
Q2: What are the initial steps to identify the impurities in my ibrutinib sample?
A2: The most common and effective analytical techniques for identifying and quantifying impurities in ibrutinib are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help in separating the impurities from the main ibrutinib peak and can provide information about their structure and concentration. Developing a robust, stability-indicating analytical method is crucial for accurate impurity profiling.
Q3: What are the general strategies for reducing impurity levels in ibrutinib preparations?
A3: The primary strategies for purifying crude ibrutinib include:
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying ibrutinib.
-
Recrystallization: This technique is effective in obtaining high-purity ibrutinib, often exceeding 99.8%.
-
Solvent Washing and Extraction: Washing the product with dilute acidic and basic solutions, followed by extraction, can remove specific impurities.
-
Control of Starting Material Quality: Using high-purity reagents, such as freshly distilled acryloyl chloride, can prevent the formation of certain process-related impurities.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the purification of ibrutinib.
Issue 1: High levels of unknown impurities detected by HPLC.
-
Possible Cause: Incomplete reaction, side reactions, or degradation of the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high levels of unknown impurities.
Issue 2: Presence of triphenylphosphine oxide (TPPO) after Mitsunobu reaction.
-
Possible Cause: TPPO is a common byproduct of the Mitsunobu reaction and can be challenging to remove completely.
-
Solution: A specific method involves the addition of magnesium chloride to the reaction mixture after the Mitsunobu reaction. This forms a compound precipitate with TPPO, which can then be removed by filtration.
Issue 3: Difficulty in achieving purity >99.5% with a single purification method.
-
Possible Cause: The presence of closely related impurities that are not easily separated by a single technique.
-
Solution: A multi-step purification process is often more effective. For instance, an initial purification by silica gel adsorption can be followed by recrystallization to achieve a final purity of over 99.8%.
Quantitative Data Summary
The following tables summarize the effectiveness of different purification methods as reported in the literature.
Table 1: Purity of Ibrutinib after Different Purification Steps
| Purification Method | Initial Purity | Purity Achieved | Reference |
| Silica Gel Adsorption | ~95% | >99.5% | |
| Recrystallization | >99.5% | >99.8% | |
| Dichloromethane wash, Toluene steam, Recrystallization from Dichloromethane/Methanol/Water | Not Specified | 99.73% - 99.81% |
Table 2: Example HPLC Purity Profile of Ibrutinib
| Compound | Purity/Impurity Level |
| Ibrutinib | 99.73% |
| Impurity-1 | 0.02% |
| Impurity-2 | 0.04% |
| Impurity-3 | 0.04% |
| Impurity-4 | Not detected |
| Impurity-5 | Not detected |
| Impurity-6 | Not detected |
| Data from a specific synthesis process followed by purification. |
Experimental Protocols
Protocol 1: Purification of Ibrutinib using Silica Gel Column Chromatography
This protocol is a general guideline based on commonly cited methods.
Workflow Diagram:
Caption: Workflow for silica gel column chromatography purification of ibrutinib.
Methodology:
-
Preparation of the Column: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of methanol and dichloromethane (MeOH/DCM) in a 3:97 ratio) and pack it into a glass column.
-
Sample Preparation: Dissolve the crude ibrutinib in a minimal amount of dichloromethane (DCM).
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Other potential mobile phases include ethyl acetate/acetone or n-heptane/ethyl acetate mixtures.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis of Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure ibrutinib.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Drying: Dry the resulting solid to obtain purified ibrutinib.
Protocol 2: Two-Step Purification by Silica Gel Adsorption and Recrystallization
This protocol is based on a method for achieving high-purity ibrutinib.
Methodology:
Step 1: Silica Gel Adsorption
-
Dissolve the crude ibrutinib product in a moderately polar organic solvent.
-
Add silica gel (the type used for column chromatography) to the solution.
-
Stir the mixture, then filter to remove the silica gel.
-
Concentrate the filtrate to dryness to obtain a semi-finished ibrutinib product with a purity of approximately 99.5%.
Step 2: Recrystallization
-
Take the semi-finished ibrutinib and dissolve it in a suitable polar organic solvent by heating under reflux.
-
Cool the solution to 0-30°C (preferably 0-20°C) to allow the solid to crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the final ibrutinib product with a purity of over 99.8%.
Ibrutinib Signaling Pathway
While not directly related to the chemical purification process, understanding the mechanism of action of ibrutinib is crucial for drug development professionals. Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK).
Caption: Simplified signaling pathway of ibrutinib's mechanism of action.
References
- 1. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Process For The Preparation Of Ibrutinib And Impurities Thereof [quickcompany.in]
- 3. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
Technical Support Center: Chiral Separation of Ibrutinib Enantiomers
Welcome to the technical support center for the chiral separation of ibrutinib enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges, particularly poor resolution, encountered during the enantioseparation of ibrutinib. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing poor or no baseline resolution (Rs < 1.5) between my ibrutinib enantiomers. What are the most likely causes?
A: Poor resolution is a common issue in chiral chromatography and can stem from several factors. The most critical elements to investigate are your choice of chiral stationary phase (CSP) and the composition of your mobile phase.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is paramount for chiral recognition. For ibrutinib, polysaccharide-based CSPs, particularly those with immobilized selectors, have proven effective. If you are not using a suitable column, achieving separation will be difficult.
-
Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the enantiomers and the CSP. The ratio of solvents, and especially the presence of acidic and basic additives, is critical for separating a compound like ibrutinib.
-
Incorrect Flow Rate: In chiral HPLC, lower flow rates often lead to better resolution by allowing more time for the enantiomers to interact with the stationary phase.[1][2] If your flow rate is too high, you may see co-elution.
-
Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3][4][5] Both increases and decreases in temperature can impact resolution, and the optimal temperature often needs to be determined empirically.
Q2: My ibrutinib enantiomer peaks are broad and tailing. How can I improve the peak shape?
A: Peak tailing for a basic compound like ibrutinib is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase Additives: Ibrutinib is a basic compound. Without a basic additive in your mobile phase, it can interact strongly with residual acidic silanol groups on the silica support of the CSP, causing peak tailing. The addition of a small amount of a basic modifier, such as Diethylamine (DEA), is crucial to improve peak shape by competing for these active sites.
-
Acidic Additive: In combination with a basic additive, an acidic additive like Trifluoroacetic Acid (TFA) can further improve peak shape and selectivity by influencing the ionization state of the analyte.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.
-
Column Contamination: A contaminated column, particularly at the inlet, can lead to distorted peak shapes. Flushing the column according to the manufacturer's instructions may resolve the issue.
Q3: What are the recommended starting conditions for developing an HPLC method for ibrutinib enantiomer separation?
A: Based on validated methods, a normal-phase HPLC approach using an immobilized polysaccharide-based chiral column is a highly effective starting point. A particularly successful CSP is cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC).
Below are tables summarizing successful experimental conditions reported in the literature.
Data Presentation: HPLC Method Parameters
Table 1: Recommended HPLC Method for Ibrutinib Enantiomer Separation
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel (e.g., Chiralpak IC) |
| Mobile Phase | n-Hexane / Ethanol (55:45 v/v) with 0.1% Diethylamine (DEA) and 0.3% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Expected Resolution (Rs) | > 4.0 |
Data compiled from a study by Raman et al. (2022).
Experimental Protocols
Detailed HPLC Protocol for Ibrutinib Enantiomer Separation
This protocol is based on a validated method that has demonstrated excellent resolution.
-
System Preparation:
-
Equip an HPLC system with a UV detector and a column oven.
-
Install an immobilized cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade n-Hexane and Ethanol in a 55:45 volume/volume ratio.
-
To this mixture, add Diethylamine (DEA) to a final concentration of 0.1% (v/v).
-
Finally, add Trifluoroacetic Acid (TFA) to a final concentration of 0.3% (v/v).
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Set the column oven temperature to 30 °C.
-
Set the pump flow rate to 0.9 mL/min.
-
Set the UV detector to a wavelength of 260 nm.
-
Allow the system to equilibrate with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the ibrutinib sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Evaluation:
-
Identify the two enantiomer peaks.
-
Calculate the resolution (Rs) between the peaks. A value > 1.5 indicates baseline separation. This method is reported to achieve a resolution greater than 4.
-
Visualizations
Diagrams of Workflows and Logic
Caption: Figure 1: General workflow for ibrutinib enantiomer separation by HPLC.
Caption: Figure 2: Decision tree for troubleshooting poor resolution in ibrutinib separation.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
Ibrutinib racemate degradation under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Ibrutinib under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Ibrutinib most likely to degrade?
A1: Ibrutinib is particularly susceptible to degradation under alkaline hydrolytic and oxidative conditions.[1][2][3] It also shows susceptibility to acidic hydrolysis, especially at elevated temperatures (e.g., 80°C).[1][4] Conversely, it is found to be relatively stable under neutral hydrolytic, thermal, and photolytic stress conditions.
Q2: How many degradation products (DPs) of Ibrutinib have been identified?
A2: The number of identified degradation products can vary depending on the specific stress conditions applied. Some studies have reported the formation of up to ten distinct degradation products. For instance, one study identified one DP in acidic hydrolysis, five in basic hydrolysis, and five under oxidative conditions.
Q3: What are the common analytical techniques used to study Ibrutinib degradation?
A3: The most common analytical techniques are reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS) for the identification and characterization of degradation products. UV detection is typically used for quantification.
Q4: Have the structures of Ibrutinib degradation products been elucidated?
A4: Yes, several studies have focused on identifying and characterizing the structures of Ibrutinib degradation products. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed for structural elucidation.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram during Ibrutinib analysis.
-
Possible Cause 1: Degradation due to sample preparation or storage.
-
Troubleshooting Step: Ensure the diluent used for sample preparation is neutral and samples are protected from light and stored at an appropriate temperature, especially if not analyzed immediately. Ibrutinib is stable in neutral conditions but can degrade in acidic or basic solutions.
-
-
Possible Cause 2: Oxidative degradation from the mobile phase or sample.
-
Troubleshooting Step: Ibrutinib is highly sensitive to oxidation. De-gas the mobile phase and consider using fresh, high-purity solvents. If the sample is exposed to air for extended periods, this could be a source of degradation.
-
-
Possible Cause 3: Contamination from glassware or equipment.
-
Troubleshooting Step: Ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent to avoid cross-contamination.
-
Issue 2: Poor resolution between Ibrutinib and its degradation products.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Troubleshooting Step: Adjust the mobile phase composition, gradient profile, or column chemistry. A C18 stationary phase is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). Refer to the detailed experimental protocols for validated methods.
-
-
Possible Cause 2: Inappropriate column selection.
-
Troubleshooting Step: A high-resolution column, such as a UPLC column with a smaller particle size (e.g., 1.7 µm), can significantly improve the separation of closely eluting peaks.
-
Issue 3: Inconsistent degradation profiles in forced degradation studies.
-
Possible Cause 1: Lack of precise control over stress conditions.
-
Troubleshooting Step: Ensure accurate control of temperature, pH, and concentration of stress agents (e.g., acid, base, oxidizing agent). For example, hydrolytic studies are often conducted at a specific temperature, such as 80°C, for a defined period.
-
-
Possible Cause 2: Variability in light exposure for photostability studies.
-
Troubleshooting Step: Utilize a calibrated photostability chamber that provides controlled and measurable light exposure (e.g., 1.2 million lux hours for overall illumination and 200 watt-hours/m² for near UV).
-
Summary of Forced Degradation Studies
The following table summarizes the experimental conditions and outcomes from various forced degradation studies on Ibrutinib.
| Stress Condition | Reagent and Conditions | Observed Degradation | Number of Degradation Products (DPs) | Reference |
| Acidic Hydrolysis | 1 M HCl at 80°C for 8 hours | Susceptible | 1 (DP-I) | |
| Alkaline Hydrolysis | 1 M NaOH at 80°C for 8 hours | Highly Sensitive | 5 (DP-I, DP-II, DP-V, DP-VIII, DP-IX) | |
| Neutral Hydrolysis | Water at 80°C for 8 hours | Stable | No significant degradation | |
| Oxidative Degradation | 10% H₂O₂ at room temperature for 8 hours | Extremely Sensitive | 5 (DP-III, DP-IV, DP-VI, DP-VII, DP-X) | |
| Thermal Degradation | Solid state at 105°C for 24 hours | Stable | No significant degradation | |
| Photolytic Degradation | 1.2 million lux hours and 200 Wh/m² UV | Stable | No significant degradation |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on Ibrutinib as per ICH guidelines.
References
- 1. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatograp… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
How to improve the accuracy of ibrutinib racemate quantification
Welcome to the technical support center for the accurate quantification of ibrutinib racemate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the importance of accurately quantifying ibrutinib enantiomers?
Ibrutinib is a chiral molecule and is marketed as the pure R-enantiomer, which is the active therapeutic agent.[1] The S-enantiomer is considered an impurity.[1] Regulatory bodies, such as the International Council on Harmonization (ICH), have strict guidelines on the limits of enantiomeric impurities in pharmaceutical products.[1][2] Therefore, accurate quantification is crucial for quality control, ensuring the safety and efficacy of the drug product, and for studying the stability of ibrutinib in various matrices.[1]
Q2: What are the common analytical techniques for this compound quantification?
The most prevalent methods for the enantioseparation and quantification of ibrutinib are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases are widely used. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, "greener" alternative due to its lower organic solvent consumption and compatibility with mass spectrometry. Additionally, Capillary Electrophoresis (CE), specifically Electrokinetic Chromatography, has been successfully applied for the chiral separation of ibrutinib.
Q3: How can I select the appropriate chiral stationary phase (CSP) for HPLC analysis?
The choice of CSP is critical for achieving successful enantioseparation. For ibrutinib, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective. Specifically, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiral-pack-IC) and amylose-based columns (e.g., AD-H) have demonstrated good baseline separation of ibrutinib enantiomers. The selection should be based on initial screening with different columns and mobile phases to find the optimal conditions for resolution.
Q4: What are the typical mobile phases used for this compound separation?
For normal-phase HPLC on polysaccharide-based CSPs, a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol or isopropanol) is commonly used. The ratio of these solvents is a key parameter to optimize for achieving the desired separation. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often included in small percentages (e.g., 0.1%) to improve peak shape and resolution.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for ibrutinib enantiomers.
-
Solution: Screen different types of CSPs, particularly polysaccharide-based columns like Chiral-pack-IC or amylose-based columns which have shown success.
-
-
Incorrect Mobile Phase Composition: The ratio of solvents in the mobile phase is critical for chiral recognition.
-
Solution: Systematically vary the percentage of the alcohol modifier (e.g., ethanol) in the mobile phase. A small change can significantly impact resolution.
-
-
Missing or Inappropriate Additives: Acidic or basic additives can improve peak shape and interaction with the CSP.
-
Solution: Introduce a small amount (0.1-0.3%) of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) to the mobile phase.
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral separation.
-
Solution: Optimize the column temperature. A common starting point is 30-35°C.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with Silica Support: Residual silanol groups on the silica support of the CSP can cause peak tailing.
-
Solution: Add a basic modifier like diethylamine (DEA) to the mobile phase to mask the silanol groups.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample. An injection volume of 10 µL is a good starting point.
-
-
Incompatible Sample Solvent: The solvent used to dissolve the sample can affect the peak shape if it is much stronger than the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions:
-
Fluctuations in Pump Flow Rate: Inconsistent flow from the HPLC pump will lead to shifting retention times.
-
Solution: Ensure the pump is properly primed and there are no air bubbles in the system. Perform routine pump maintenance.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use an online degasser.
-
-
Column Temperature Variations: Drifts in column temperature will affect retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Experimental Protocols
Recommended HPLC Method for this compound Quantification
This protocol is a generalized procedure based on published methods that have shown good resolution and accuracy.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the ibrutinib sample in the mobile phase.
-
Perform serial dilutions to create calibration standards and quality control (QC) samples at different concentration levels.
4. Method Validation (as per ICH Guidelines):
-
Specificity: Ensure no interference from excipients or other impurities at the retention times of the ibrutinib enantiomers.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration (e.g., R² > 0.999).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the S-enantiomer that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking a known amount of the S-enantiomer into the sample.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples.
Quantitative Data Summary
The following tables summarize typical performance data from validated HPLC methods for this compound quantification.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Chiral-pack-IC | AD-H |
| Mobile Phase | n-Hexane:Ethanol (55:45) + 0.1% DEA + 0.3% TFA | n-Hexane:Ethanol (35:65) |
| Flow Rate | 0.9 mL/min | 0.5 mL/min |
| Temperature | 30°C | 35°C |
| Resolution (Rs) | > 4 | > 5 |
| LOD | 4.74 ng/mL | Not Reported |
| LOQ | 15.8 ng/mL | Not Reported |
| Linearity (R²) | 0.9997 | Not Reported |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Ibrutinib Racemate In Vitro Dose Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ibrutinib racemate in in vitro studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ibrutinib and how does it work in vitro?
A1: Ibrutinib is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] In vitro, ibrutinib covalently binds to the cysteine-481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This blocks downstream signaling pathways that are essential for B-cell proliferation, survival, and trafficking.[3]
Q2: What is the difference between this compound and its enantiomers?
A2: Ibrutinib is a chiral molecule and exists as two enantiomers: (R)-ibrutinib and (S)-ibrutinib. The commercially available drug, Imbruvica®, is the pure (R)-enantiomer, which is the pharmacologically active form.[4] The (S)-enantiomer is considered an impurity and is reported to be inactive. A racemic mixture, or racemate, contains equal amounts of both the (R) and (S) enantiomers. When using a racemic mixture of ibrutinib in your in vitro studies, it is important to consider that only half of the compound is the active inhibitor.
Q3: What is a typical starting concentration range for ibrutinib in in vitro assays?
A3: The optimal concentration of ibrutinib can vary significantly depending on the cell line and the specific assay being performed. However, a common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range. For cytotoxicity assays in various cancer cell lines, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to range from nanomolar to low micromolar concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: Ibrutinib has low solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in DMSO. This stock solution can then be further diluted in cell culture medium to the desired final concentrations for your experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity to the cells (typically <0.5%).
Troubleshooting Guides
Issue 1: Lower than Expected Potency or High IC50 Values
| Possible Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Verify the initial weighing of the compound and the calculations used to prepare the stock solution. Ensure the compound was fully dissolved in the solvent. |
| Degradation of Ibrutinib | Ibrutinib solutions should be stored properly, typically at -20°C or -80°C, and protected from light to prevent degradation. Prepare fresh dilutions from the stock solution for each experiment. The stability of ibrutinib in cell culture media can also be a factor, especially in long-term assays. |
| Presence of Serum Proteins | Ibrutinib can bind to serum proteins, such as albumin, in the cell culture medium. This binding reduces the free concentration of the drug available to interact with the cells. Consider reducing the serum concentration in your assay medium or using serum-free medium if your cell line can tolerate it. |
| Cell Line Sensitivity | Different cell lines can have varying levels of sensitivity to ibrutinib due to differences in BTK expression or the activation state of the BCR pathway. Confirm the BTK expression and signaling activity in your cell line. |
| Racemate vs. Pure Enantiomer | If you are using the racemate, remember that only the (R)-enantiomer is active. The observed potency will be approximately half of what would be expected with the pure (R)-enantiomer. |
Issue 2: Poor Solubility and Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Ibrutinib is practically insoluble in water. Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is kept low and consistent across all experimental conditions. |
| High Final Concentration | At higher concentrations, ibrutinib may precipitate out of the aqueous cell culture medium. When preparing working solutions, add the ibrutinib stock solution to the medium slowly while vortexing to ensure proper mixing. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| pH of the Medium | Ibrutinib's solubility is pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. |
Issue 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Kinases | Ibrutinib can inhibit other kinases besides BTK, such as EGFR, ITK, and CSK, especially at higher concentrations. These off-target effects can lead to unexpected cellular responses. To minimize off-target effects, use the lowest effective concentration of ibrutinib as determined by your dose-response experiments. |
| Activity of the (S)-enantiomer | While the (S)-enantiomer is considered inactive against BTK, its potential for off-target effects at high concentrations has not been extensively studied. If you observe unexpected results with the racemate that cannot be attributed to the (R)-enantiomer, consider testing the pure (R)-enantiomer as a control. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from your stock solution in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of ibrutinib. Include a vehicle control (medium with the same concentration of DMSO as the highest ibrutinib concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BTK Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phosphorylated BTK (p-BTK). Subsequently, incubate with a primary antibody against total BTK as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-BTK signal to the total BTK signal to determine the effect of ibrutinib on BTK phosphorylation.
Quantitative Data Summary
| Cell Line | Assay | Ibrutinib Concentration | Observed Effect | Reference |
| Raji (Burkitt's Lymphoma) | Proliferation | IC50: 5.20 µM | Inhibition of cell proliferation | |
| Ramos (Burkitt's Lymphoma) | Proliferation | IC50: 0.868 µM | Inhibition of cell proliferation | |
| MEC-1 (B-CLL) | Cytotoxicity | IC50: 5.4 µM (48h) | Induction of cytotoxicity | |
| EHEB (B-CLL) | Cytotoxicity | IC50: 14.8 µM (48h) | Induction of cytotoxicity | |
| BT474 (Breast Cancer) | Cytotoxicity | IC50: 9.94 nM (72h) | Inhibition of cell viability | |
| SKBR3 (Breast Cancer) | Cytotoxicity | IC50: 8.89 nM (72h) | Inhibition of cell viability |
Visualizations
Caption: Ibrutinib inhibits the BTK signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting guide for solubility issues.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of ibrutinib racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ibrutinib, focusing on addressing potential batch-to-batch variability of its racemate.
Frequently Asked Questions (FAQs)
Q1: What is ibrutinib and what is its mechanism of action?
Ibrutinib is a small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][4] BTK is a crucial signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By inhibiting BTK, ibrutinib blocks downstream signaling necessary for B-cell trafficking, chemotaxis, and adhesion, thus impeding the proliferation and survival of malignant B-cells.
Q2: Is ibrutinib a chiral molecule, and does its stereochemistry matter?
Yes, ibrutinib has a single stereocenter and exists as a pair of enantiomers (R- and S-isomers). The commercially available and clinically approved form of ibrutinib is the R-enantiomer. The S-enantiomer has been shown to be significantly less potent in its inhibitory activity against BTK. Therefore, the enantiomeric purity of ibrutinib is a critical quality attribute, and variations in the ratio of R- and S-enantiomers between batches can lead to inconsistent experimental results.
Q3: What are the potential sources of batch-to-batch variability with ibrutinib?
Batch-to-batch variability of ibrutinib can arise from several factors during the manufacturing process:
-
Enantiomeric Purity: Incomplete stereoselective synthesis or racemization during manufacturing or storage can lead to varying levels of the less active S-enantiomer as an impurity.
-
Process-Related Impurities: These can include unreacted starting materials, by-products, and reagents from the chemical synthesis.
-
Degradation Products: Ibrutinib may degrade under certain conditions such as exposure to heat, light, or moisture, leading to the formation of impurities.
-
Polymorphism: The presence of different crystalline forms (polymorphs) of ibrutinib could affect its solubility and bioavailability.
-
Residual Solvents: Solvents used in the manufacturing process may not be completely removed.
Q4: What are the acceptable limits for enantiomeric impurities in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity levels in drug substances. For enantiomeric impurities, where specific limits are not defined, the general impurity guidelines are often applied. According to ICH stipulations, for a maximum daily dose of ≤2 g, the enantiomeric impurity should not exceed 0.15% of the major enantiomer.
Troubleshooting Guide
Issue: Inconsistent experimental results (e.g., cell viability, kinase activity) between different batches of ibrutinib.
This is a common issue that can often be traced back to variability in the chemical and physical properties of the ibrutinib batches. Follow this troubleshooting workflow to identify the root cause.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent ibrutinib results.
Step-by-Step Troubleshooting
-
Verify Experimental Consistency: Before assessing the drug substance, ensure that your experimental setup is consistent. This includes using the same cell line passage number, media, and other reagents for all experiments.
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs for each batch of ibrutinib. Look for any reported differences in purity, enantiomeric excess (if provided), and impurity profiles.
-
Perform Chiral High-Performance Liquid Chromatography (HPLC): The most definitive way to determine the enantiomeric purity of your ibrutinib batches is to perform a chiral HPLC analysis. This will allow you to quantify the ratio of the active R-enantiomer to the less active S-enantiomer.
-
Conduct Impurity Profiling: Use analytical techniques such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any other impurities present in the different batches.
-
Correlate Analytical Data with Experimental Results: Compare the enantiomeric purity and impurity profiles of the batches with the corresponding experimental data. A higher percentage of the S-enantiomer or the presence of specific impurities may correlate with reduced activity.
-
Contact the Supplier: If you find significant variability between batches, contact the supplier and provide them with your analytical and experimental data. They may be able to provide a replacement batch or offer further insights.
-
Qualify New Batches: To prevent future issues, it is good practice to analytically and functionally qualify new batches of ibrutinib upon receipt and before use in critical experiments.
Data Presentation
Table 1: Illustrative Example of Batch-to-Batch Variability in Ibrutinib
| Parameter | Batch A | Batch B | Batch C |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (HPLC) | 99.5% | 98.2% | 99.8% |
| Enantiomeric Purity (R-Ibrutinib) | 99.9% | 99.1% | 99.9% |
| S-Ibrutinib | 0.1% | 0.9% | 0.1% |
| Impurity 1 | 0.2% | 0.5% | Not Detected |
| Impurity 2 | 0.2% | 0.3% | Not Detected |
| In Vitro IC50 (BTK) | 0.5 nM | 1.5 nM | 0.4 nM |
Note: The data in this table is for illustrative purposes to demonstrate how batch-to-batch variability might present.
Table 2: Typical Chiral HPLC Method Parameters for Ibrutinib Enantioseparation
| Parameter | Condition | Reference |
| Column | Chiralcel OD-H or Chiralpak IC | |
| Mobile Phase | n-Hexane:Ethanol (55:45 v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid | |
| Flow Rate | 0.9 mL/min | |
| Column Temperature | 30 °C | |
| Detection | UV at 260 nm |
Experimental Protocols
Protocol 1: Chiral HPLC for Ibrutinib Enantiomeric Purity
Objective: To separate and quantify the R- and S-enantiomers of ibrutinib.
Materials:
-
Ibrutinib sample
-
Chiral HPLC column (e.g., Chiralpak IC)
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
Diethylamine (DEA)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and ethanol in a 55:45 volume-to-volume ratio. Add 0.1% (v/v) of diethylamine and 0.3% (v/v) of trifluoroacetic acid to the mixture. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the ibrutinib sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Set the flow rate to 0.9 mL/min.
-
Maintain the column oven temperature at 30 °C.
-
Set the UV detector to a wavelength of 260 nm.
-
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Analysis: Record the chromatogram. The two enantiomers should be baseline separated. Calculate the percentage of each enantiomer by dividing the peak area of the individual enantiomer by the total peak area of both enantiomers and multiplying by 100.
Mandatory Visualizations
Ibrutinib Mechanism of Action: BTK Signaling Pathway
Caption: Ibrutinib's inhibition of the BTK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in ibrutinib racemate analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in the analysis of ibrutinib racemate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio in my ibrutinib enantiomer analysis?
A low signal-to-noise (S/N) ratio can originate from several factors related to your analytical method, instrumentation, or sample preparation. Key areas to investigate include:
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., excessive tailing or fronting) can decrease the peak height relative to the baseline noise. This may be caused by an inappropriate mobile phase composition, pH, or flow rate.
-
Inadequate Detector Settings: For UV detectors, the chosen wavelength may not be at the absorbance maximum of ibrutinib (~260 nm), leading to a weaker signal.[1] For mass spectrometry (MS), improper ionization source parameters, collision energies, or incorrect MRM transitions can significantly reduce signal intensity.
-
Sample Preparation Issues: Incomplete dissolution of the sample, the presence of interfering substances from the sample matrix (e.g., plasma, formulation excipients), or low sample concentration can all contribute to a poor S/N ratio.
-
Column Degradation: Loss of stationary phase, column contamination, or void formation can lead to peak broadening and reduced signal intensity.
-
System Contamination and High Baseline Noise: A contaminated mobile phase, detector cell, or flow path can elevate the baseline noise, thereby reducing the S/N ratio.
Q2: How can I improve the chromatographic resolution between ibrutinib enantiomers to enhance the signal?
Achieving good baseline separation is critical for accurate quantification and improving the S/N ratio of each enantiomeric peak. Here are key strategies:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based columns are highly effective for ibrutinib.
-
Mobile Phase Optimization:
-
Normal-Phase Conditions: A common approach involves using a mixture of a non-polar solvent like n-Hexane and an alcohol such as ethanol.[1]
-
Additives: Small amounts of additives can significantly improve peak shape and resolution. Diethylamine (DEA) and Trifluoroacetic acid (TFA) are often used to sharpen peaks by interacting with active sites on the stationary phase.
-
-
Method Parameter Adjustments:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. A typical flow rate is between 0.5 mL/min and 0.9 mL/min.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism. Maintaining a consistent and optimized temperature (e.g., 30-35°C) is crucial for reproducible results.
-
A logical workflow for optimizing your HPLC method is presented below.
Q3: What are the best practices for setting up my detector (UV or MS) to maximize the signal?
Detector settings must be optimized for the specific properties of ibrutinib.
-
For UV Detection:
-
Wavelength: Ibrutinib has a strong UV absorbance at approximately 260 nm. Using this wavelength will maximize the signal intensity.
-
Bandwidth: A narrower bandwidth can reduce noise but may also slightly decrease signal intensity if the peak is broad. Experiment with your detector's settings to find the optimal balance.
-
-
For Mass Spectrometry (MS) Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is recommended as ibrutinib contains alkaline functional groups that readily accept a proton to form [M+H]⁺ ions.
-
Mobile Phase Additives: Adding a small percentage (e.g., 0.1%) of formic acid to the mobile phase can enhance the protonation of ibrutinib and improve the MS signal.
-
Source Parameters: Optimize the capillary voltage, gas flow (nebulizer and drying gas), and source temperature to achieve maximum ion generation and transmission.
-
MRM Transitions: For tandem MS (MS/MS), using Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. A common transition for ibrutinib is m/z 441.1 → 304.2. The collision energy for this transition should be optimized to maximize the production of the fragment ion.
-
Q4: My baseline is very noisy. How can I troubleshoot and fix this?
A noisy baseline directly decreases your S/N ratio. Follow this troubleshooting guide to identify and resolve the issue.
Experimental Protocols & Data
The following tables summarize validated methods for the chiral separation of ibrutinib, providing a strong starting point for method development and troubleshooting.
Table 1: HPLC Method Parameters for Ibrutinib Enantioseparation
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Chiral-pack-IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | CHIRALPAK AD-H (Amylose-based) |
| Column Dimensions | Not Specified | 4.6mm x 250mm, 5µm |
| Mobile Phase | n-Hexane:Ethanol (55:45 v/v) with 0.1% DEA and 0.3% TFA | n-Hexane:Ethanol (35:65 v/v) |
| Flow Rate | 0.9 mL/min | 0.5 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection (UV) | 260 nm | Not Specified |
| Injection Volume | 10 µL | 10 µL |
| Resolution (Rs) | > 4 | > 5 |
| Reference |
Protocol 1: HPLC Method for Chiral Separation
This protocol is based on the successful separation of ibrutinib enantiomers using a cellulose-based chiral stationary phase.
-
System Preparation:
-
Equip an HPLC system with a Chiral-pack-IC column.
-
Prepare the mobile phase by mixing n-Hexane and ethanol in a 55:45 (v/v) ratio. Add 0.1% Diethylamine (DEA) and 0.3% Trifluoroacetic acid (TFA) to the final mixture.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Set the column oven temperature to 30°C.
-
Set the pump flow rate to 0.9 mL/min.
-
Set the UV detector to a wavelength of 260 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., a mixture of n-hexane and ethanol) to achieve the desired concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The expected resolution should be greater than 4.
-
Table 2: LC-MS/MS Parameters for Ibrutinib Quantification in Plasma
| Parameter | Value |
| Stationary Phase | ACQUITY UPLC HSS T3 |
| Column Dimensions | 2.1mm x 50mm, 1.8µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Ibrutinib) | m/z 441.1 → 304.2 |
| Internal Standard | Ibrutinib-d5 |
| Reference |
Protocol 2: Sample Preparation for LC-MS/MS Analysis from Plasma
This protocol describes a simple protein precipitation method for extracting ibrutinib from human plasma prior to LC-MS/MS analysis.
-
Spiking:
-
To a 50 µL plasma sample in a 1.5 mL microcentrifuge tube, add 200 µL of the internal standard working solution (e.g., Ibrutinib-d5 at 20 ng/mL in acetonitrile).
-
-
Protein Precipitation:
-
Vortex the mixture for 10 minutes to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the sample at 16,000 rpm for 15 minutes to pellet the precipitated proteins.
-
-
Extraction and Reconstitution:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of the reconstitution solvent (e.g., acetonitrile:water 38:62, v/v).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
References
Best practices for handling and storing ibrutinib racemate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and experimental use of ibrutinib racemate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ibrutinib?
A1: Ibrutinib is a chiral molecule and exists as two enantiomers (R and S). The commercially available drug, Imbruvica®, is the pure R-enantiomer. This compound is a 1:1 mixture of both the R- and S-enantiomers. While the R-enantiomer is the potent inhibitor of Bruton's tyrosine kinase (BTK), the S-enantiomer is considered inactive.[1] For research purposes, the racemate may be used, but it is crucial to be aware that only half of the compound is the active inhibitor.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Long-term | Protect from light |
| -20°C | Extended | Protect from light | |
| In Solvent (DMSO) | -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q3: What are the best solvents for dissolving this compound?
A3: this compound has different solubilities in various solvents. The choice of solvent will depend on the intended application (in vitro vs. in vivo).
| Solvent | Concentration (In Vitro) | Notes |
| DMSO | ≥ 25 mg/mL (56.75 mM) | Ultrasonic assistance may be needed |
| Ethanol | ~0.25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL |
For in vivo studies, complex solvent systems are often required. A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a solubility of ≥ 2.5 mg/mL.
Q4: What is the stability of this compound under different conditions?
A4: Ibrutinib is sensitive to certain conditions which can lead to degradation. Understanding its stability profile is key to obtaining reliable experimental results.
| Condition | Stability | Degradation Products |
| Acidic Hydrolysis | Susceptible at 80°C | One primary degradation product (DP-I) |
| Alkaline Hydrolysis | Highly sensitive | Multiple degradation products (DP-I, DP-II, DP-V, DP-VIII, DP-IX) |
| Oxidative (e.g., H₂O₂) | Extremely sensitive, even at room temp. | Multiple degradation products (DP-III, DP-IV, DP-VI, DP-VII, DP-X) |
| Neutral Hydrolysis | Stable | No significant degradation |
| Thermal | Stable under typical lab conditions | Degradation occurs at very high temperatures (~320°C) |
| Photolytic | Stable | Protect from light as a precaution |
Q5: What safety precautions should be taken when handling this compound?
A5: Ibrutinib is a potent cytotoxic agent and should be handled with care. Always adhere to the following safety protocols:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Precipitation in Cell Culture Media
Question: I dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. What is happening and how can I prevent it?
Answer: This is a common issue with hydrophobic compounds like ibrutinib. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow to troubleshoot compound precipitation.
Issue 2: Inconsistent IC₅₀ Values in Cell-Based Assays
Question: I am getting variable IC₅₀ values for this compound in my cell viability assays. What could be the cause?
Answer: Inconsistent IC₅₀ values are a frequent challenge and can stem from several experimental variables.
Troubleshooting Inconsistent IC₅₀ Values
Caption: Key factors and solutions for inconsistent IC50 results.
It is also important to consider that since you are using a racemate, any slight variability in the R/S ratio between batches could theoretically contribute to shifts in potency.
Issue 3: Unexpected Results in Kinase Assays
Question: My in vitro BTK kinase assay is showing either no inhibition or very weak inhibition with this compound. What should I check?
Answer: Several factors can lead to poor results in a kinase assay.
-
Enzyme Activity: Ensure that the recombinant BTK enzyme is active. Include a positive control (e.g., a known BTK inhibitor) and a negative control (vehicle only) in your assay.
-
ATP Concentration: Ibrutinib is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀ value. Optimize the ATP concentration to be at or near the Kₘ for the enzyme.
-
Incubation Time: As ibrutinib is an irreversible inhibitor, a pre-incubation step of the enzyme with the compound before adding the substrate and ATP can be crucial to allow for covalent bond formation.
-
Racemate Potency: Remember that only the R-enantiomer in the racemate is active. The measured IC₅₀ of the racemate will be approximately double that of the pure R-enantiomer.
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay
This protocol provides a general framework for determining the IC₅₀ of this compound against BTK using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤1%.
-
Enzyme and Substrate Preparation: Prepare a solution of BTK enzyme and substrate in assay buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle (DMSO) to the wells of a white, opaque 96-well plate.
-
Pre-incubation: Add the BTK enzyme/substrate solution to the wells. Mix gently and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at the Kₘ for BTK.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: The amount of ATP remaining is inversely correlated with kinase activity. Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a cancer cell line.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for an MTT cell viability assay.
Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib exerts its effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation, survival, and differentiation of B-cells.
Caption: The inhibitory effect of ibrutinib on the BTK signaling pathway.
References
Validation & Comparative
Ibrutinib: A Comparative Analysis of the Racemate Versus the Pure Enantiomer in Targeting Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. A crucial aspect of its molecular profile is its chirality, existing as two non-superimposable mirror images, or enantiomers: (R)-ibrutinib and (S)-ibrutinib. The commercially available and clinically utilized form of the drug is the single, purified (R)-enantiomer. This guide provides a comparative overview of the ibrutinib racemate (an equal mixture of both R and S enantiomers) and the pure (R)-enantiomer, focusing on their activity against BTK, supported by experimental data and detailed methodologies.
Executive Summary
While the racemate of ibrutinib can be synthesized, the pharmacological activity is almost exclusively attributed to the (R)-enantiomer. The (S)-enantiomer is widely considered to be inactive as a BTK inhibitor. Consequently, direct comparative studies detailing the BTK inhibitory activity of the racemate versus the pure enantiomers are scarce in peer-reviewed literature. This guide, therefore, focuses on the well-documented activity of the clinically approved (R)-ibrutinib, providing a benchmark for its efficacy.
Quantitative Comparison of Ibrutinib's BTK Inhibition
The following table summarizes the inhibitory activity of (R)-ibrutinib against its primary target, BTK, and other relevant kinases. Data for the this compound and the (S)-enantiomer are not available in the cited literature.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| (R)-Ibrutinib | BTK | Biochemical (Cell-free) | 0.5 | [1] |
| (R)-Ibrutinib | BTK Autophosphorylation | Cellular | 11 | [2] |
| (R)-Ibrutinib | PLCγ Phosphorylation | Cellular | 29 | [2] |
| (R)-Ibrutinib | ERK Phosphorylation | Cellular | 13 | [2] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Signaling Pathway and Mechanism of Action
Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, a critical pathway for the survival and proliferation of malignant B-cells. Upon BCR activation, a signaling cascade is initiated, with BTK playing a central role. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation. This blockade prevents downstream signaling events, ultimately leading to decreased B-cell proliferation and survival.
Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ibrutinib on BTK.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the activity of BTK inhibitors like ibrutinib.
In Vitro BTK Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Principle: The assay quantifies the phosphorylation of a substrate peptide by BTK in the presence of ATP. The amount of phosphorylated substrate is then measured, often using a luminescence-based method that detects the amount of ADP produced.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (Ibrutinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of ibrutinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted ibrutinib solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the BTK enzyme and the substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the ibrutinib concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro BTK kinase inhibition assay.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the activation of BTK within a cellular context.
Principle: Upon stimulation of the B-cell receptor, BTK undergoes autophosphorylation at tyrosine 223 (Y223), a key step in its activation. This assay quantifies the level of phosphorylated BTK (pBTK) in cells treated with an inhibitor.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
Test compound (Ibrutinib) dissolved in DMSO
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of ibrutinib or DMSO (vehicle control) for 1-2 hours.
-
-
Cell Stimulation: Stimulate the B-cells with anti-IgM antibody for 5-10 minutes to induce BTK phosphorylation.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for pBTK and total BTK. The inhibition of BTK autophosphorylation is determined by the reduction in the pBTK/total BTK ratio in ibrutinib-treated cells compared to the vehicle control.
Figure 3: Workflow for the cellular BTK autophosphorylation assay.
Conclusion
The available scientific evidence strongly indicates that the pharmacological activity of ibrutinib is attributable to its (R)-enantiomer, which is a highly potent and irreversible inhibitor of BTK. While the this compound can be synthesized for research purposes, there is a lack of published data directly comparing its BTK inhibitory activity to that of the pure enantiomers. For drug development and research applications, the focus remains on the well-characterized and clinically validated (R)-ibrutinib. The provided experimental protocols offer a foundation for researchers to quantitatively assess the activity of BTK inhibitors.
References
A Comparative Analysis of Ibrutinib Enantiomers: Unraveling Stereoselectivity in BTK Inhibition
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative efficacy data between the (R)- and (S)-enantiomers of ibrutinib. The commercially available and clinically utilized form of ibrutinib is exclusively the (R)-enantiomer. Preclinical and clinical research has extensively characterized the pharmacological profile of (R)-ibrutinib, establishing it as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). However, similar in-depth studies on the (S)-enantiomer, including its synthesis, biological activity, and off-target effects, are not publicly available. Therefore, a direct, data-driven comparison of the two enantiomers is not currently possible.
This guide will proceed by summarizing the well-documented efficacy and mechanism of action of (R)-ibrutinib, and contextualize the importance of its stereochemistry by highlighting its off-target profile and the development of more selective second-generation BTK inhibitors.
(R)-Ibrutinib: A Potent Covalent Inhibitor of Bruton's Tyrosine Kinase
(R)-Ibrutinib, marketed as Imbruvica®, is a first-in-class BTK inhibitor approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[1][2]. It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity[1]. This disruption of the B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of malignant B-cells.
Quantitative Efficacy Data for (R)-Ibrutinib
The potency of (R)-ibrutinib has been well-characterized in numerous preclinical studies. The following table summarizes key in vitro efficacy data.
| Parameter | Value | Cell Line/System | Reference |
| BTK IC₅₀ | 0.5 nM | Biochemical Assay | [3] |
| Cell Proliferation IC₅₀ | 0.868 µM | Ramos (Burkitt Lymphoma) | [3] |
| Cell Proliferation IC₅₀ | 5.20 µM | Raji (Burkitt Lymphoma) |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The Significance of Stereochemistry: Off-Target Effects of (R)-Ibrutinib
While highly effective against BTK, (R)-ibrutinib also exhibits off-target activity against other kinases, which is believed to contribute to some of its associated adverse effects. This lack of complete selectivity underscores the importance of the specific three-dimensional arrangement of the molecule for its interaction with various protein targets.
Known off-target kinases for (R)-ibrutinib include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Tec family kinases
-
Src family kinases
Inhibition of these off-target kinases has been linked to side effects such as diarrhea, rash, and an increased risk of bleeding and atrial fibrillation. The development of second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, has focused on improving selectivity for BTK to minimize these off-target effects and enhance the safety profile of this class of drugs.
Experimental Protocols
Detailed experimental protocols for the characterization of (R)-ibrutinib are available in the cited literature. Below are generalized methodologies for key experiments.
Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
A typical kinase inhibition assay involves incubating the purified BTK enzyme with varying concentrations of the inhibitor ((R)-ibrutinib) and a substrate, often a fluorescently labeled peptide, in the presence of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, and the IC₅₀ value is calculated as the inhibitor concentration that results in 50% inhibition of enzyme activity.
Cell Proliferation Assay (Cell-based IC₅₀ Determination)
Cell lines relevant to B-cell malignancies (e.g., Ramos, Raji) are cultured in the presence of various concentrations of (R)-ibrutinib for a defined period (e.g., 72 hours). Cell viability is then assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. The IC₅₀ value is determined as the drug concentration that reduces cell proliferation by 50% compared to untreated control cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway targeted by ibrutinib and a general workflow for evaluating BTK inhibitors.
Figure 1. Simplified diagram of the B-cell receptor signaling pathway and the inhibitory action of (R)-ibrutinib on BTK.
Figure 2. General experimental workflow for the preclinical and clinical evaluation of a kinase inhibitor like ibrutinib.
Conclusion
The stereochemistry of ibrutinib is fundamental to its clinical activity and safety profile. While the (R)-enantiomer is a well-established and potent BTK inhibitor, the lack of publicly available data on the (S)-enantiomer prevents a direct comparative analysis. The off-target effects of (R)-ibrutinib have driven the development of more selective second-generation inhibitors, further emphasizing the critical role of stereoselective interactions in drug design. Future research into the synthesis and biological evaluation of the (S)-enantiomer of ibrutinib would be invaluable to fully understand the structure-activity relationship and to potentially inform the design of even more refined and safer BTK inhibitors.
References
- 1. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ibrutinib Racemate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ibrutinib and its enantiomers is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical formulations. As a chiral drug, the differential pharmacological and toxicological profiles of its R and S-enantiomers necessitate stereoselective analytical methods. This guide provides a comparative overview of various analytical techniques for the quantification of ibrutinib racemate, with a focus on their performance, supported by experimental data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for ibrutinib quantification depends on the specific requirements of the study, such as the required sensitivity, the matrix of the sample, and the need for enantiomeric separation. The following table summarizes the performance characteristics of commonly employed methods.
| Method | Linearity Range | LLOQ | Accuracy (%) | Precision (% RSD) | Matrix | Enantioselectivity |
| LC-MS/MS | 0.5 - 48 ng/mL[1][2] | 0.5 ng/mL[1][2] | Intra-day & Inter-day < 15% deviation[1] | Intra-day & Inter-day < 15% | Human Plasma | No (achiral) |
| LC-MS/MS | 1 - 600 ng/mL | 1 ng/mL | Recovery: 99.28% - 102.8% | < 8.5% | Human Plasma | No (achiral) |
| UHPLC-MS/MS | 0.5 - 30 ng/mL | 0.5 ng/mL | Not explicitly stated | Intra-day & Inter-day precision met guidelines | CSF | No (achiral) |
| HPLC-UV | 10 - 500 ng/mL | 10 ng/mL | -4.4% to 8.6% | Intra-day: 4.0-6.6%, Inter-day: 2.6-7.7% | Human Plasma | No (achiral) |
| Electrokinetic Chromatography | Not explicitly stated | Detects 0.1% enantiomeric impurity | Not explicitly stated | Not explicitly stated | Pharmaceutical Formulation | Yes |
| Chiral HPLC | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Yes |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ibrutinib in Human Plasma
-
Sample Preparation: Protein precipitation is a common method for extracting ibrutinib from plasma samples. A specific protocol involves the addition of acetonitrile to the plasma sample, followed by vortexing and centrifugation to precipitate proteins. The supernatant is then collected for analysis. Another method utilizes liquid-liquid extraction with ethyl acetate.
-
Chromatography: Reversed-phase chromatography is typically employed.
-
Column: A C18 column (e.g., Symmetry C18, 75 mm × 4.6 mm, 3.5 µm) is often used.
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 0.1% formic acid) is common.
-
Flow Rate: A typical flow rate is around 0.4 - 0.7 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for ibrutinib and an internal standard (e.g., apixaban or Ibrutinib-D5). For ibrutinib, a common transition is m/z 441.2 → 55.01.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ibrutinib in Human Plasma
-
Sample Preparation: Solid-phase extraction is used to extract ibrutinib from plasma samples.
-
Chromatography:
-
Column: A C18 column (e.g., Capcell Pack C18 MG II, 250 × 4.6 mm) is used.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 0.5% monopotassium phosphate, pH 3.0) in a 52:48 (v/v) ratio is employed.
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
-
-
Detection: UV detection is performed at a wavelength of 260 nm.
Enantioselective Electrokinetic Chromatography
-
Methodology: This technique utilizes a chiral selector mixed with the background electrolyte to achieve enantiomeric separation.
-
Chiral Selector: Cyclodextrins (CDs), such as sulfated-γ-CD (S-γ-CD), are effective chiral selectors. The addition of a chiral ionic liquid can further enhance enantioresolution.
-
Buffer: A formate buffer at pH 3.0 is used.
-
Separation: The separation of enantiomers is achieved in a short analysis time, for instance, 4.2 minutes with an enantioresolution of 1.5 using a single CD system.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Methodology: Chiral HPLC employs a chiral stationary phase (CSP) to separate enantiomers.
-
Column: A Chiral-pack-IC column is used for the enantio-separation of ibrutinib.
-
Mobile Phase: A normal-phase mobile phase composed of n-Hexane and ethanol (55:45, v/v) with additives like 0.1% Diethylamine and 0.3% trifluoroacetic acid is used.
-
Flow Rate: The flow rate is maintained at 0.9 mL/min.
-
Detection: UV detection is carried out at 260 nm.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for this compound quantification. This process ensures that different methods produce comparable and reliable results.
Caption: General workflow for cross-validating two analytical methods.
This guide provides a foundational comparison of analytical methods for this compound quantification. The choice of method should be guided by the specific analytical needs, available instrumentation, and regulatory requirements. For novel methods or when transferring methods between laboratories, a thorough cross-validation as depicted in the workflow is essential to ensure data integrity and consistency.
References
A Comparative Analysis of Ibrutinib and Other Bruton's Tyrosine Kinase (BTK) Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, selectivity, and methodologies for evaluating Bruton's Tyrosine Kinase (BTK) inhibitors. This guide clarifies the nature of ibrutinib as a single enantiomer and contrasts its performance with second-generation and non-covalent BTK inhibitors, supported by experimental data and detailed protocols.
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[1] The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] This guide provides a detailed comparative study of ibrutinib and other BTK inhibitors, with a focus on their chemical nature, selectivity, and performance, supported by experimental data.
It is a common misconception that ibrutinib is a racemic mixture. In fact, ibrutinib is the single R-enantiomer.[4] This distinction is crucial for understanding its pharmacological profile and for accurate comparisons with other BTK inhibitors. This guide will therefore focus on ibrutinib as the R-enantiomer and compare it against other classes of BTK inhibitors, including second-generation covalent inhibitors and non-covalent inhibitors.
Comparative Data of BTK Inhibitors
The development of BTK inhibitors has evolved from the first-generation agent, ibrutinib, to more selective second-generation covalent inhibitors and reversible non-covalent inhibitors. This evolution aims to improve upon the therapeutic window by minimizing off-target effects while maintaining or enhancing efficacy.
In Vitro Potency and Selectivity
The in vitro potency of BTK inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the BTK enzyme. Selectivity is assessed by comparing the IC50 for BTK to that of other kinases.
| Inhibitor Class | Inhibitor | BTK IC50 (nM) | Key Off-Target Kinases Inhibited | Reference |
| First-Generation Covalent | Ibrutinib (R-enantiomer) | 0.5 - 0.7 | TEC, EGFR, ITK, SRC family kinases | [1] |
| Second-Generation Covalent | Acalabrutinib | 3.0 - 5.1 | Minimal off-target activity | |
| Second-Generation Covalent | Zanubrutinib | 0.2 - 0.9 | More selective than ibrutinib | |
| Non-Covalent | Pirtobrutinib | ~1.2 (in vitro) | Highly selective for BTK |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy in Preclinical Models
The antitumor activity of BTK inhibitors is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. The TMD8 cell line, derived from a diffuse large B-cell lymphoma (DLBCL), is a commonly used model.
| Inhibitor | Dosing Regimen (TMD8 Xenograft Model) | Tumor Growth Inhibition (TGI) | Reference |
| Ibrutinib | 30 mg/kg, daily | 57% | |
| Acalabrutinib | 30 mg/kg, twice daily | 91% | |
| NX-5948 (BTK degrader) | 10 or 30 mg/kg, daily | 100% |
Signaling Pathways and Experimental Workflows
Visualizing the BTK signaling pathway and the workflows of key experiments is essential for understanding the mechanism of action and the methods used to evaluate these inhibitors.
BTK Signaling Pathway and Inhibition.
Workflow for In Vitro Kinase Assay.
Workflow for Cellular BTK Assay.
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP
-
Test compound (BTK inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the BTK enzyme in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in Kinase Assay Buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of a BTK inhibitor to block BTK autophosphorylation at tyrosine 223 (Y223) in a cellular context.
Materials:
-
B-cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
Test compound (BTK inhibitor)
-
Anti-human IgM F(ab')2 fragment (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the B-cell line to an appropriate density.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-human IgM F(ab')2 fragment to a final concentration of 10 µg/mL and incubate for 5-10 minutes at 37°C.
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-BTK (Y223) and total BTK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the concentration-dependent inhibition of BTK autophosphorylation.
-
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of BTK inhibitors in a TMD8 xenograft mouse model.
Materials:
-
TMD8 DLBCL cells
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or CB.17 SCID)
-
Vehicle and test compound formulation for oral administration
Procedure:
-
Tumor Implantation: Subcutaneously implant 1 x 10^7 TMD8 cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the test compound or vehicle orally at the desired dose and schedule (e.g., daily or twice daily).
-
Tumor Volume Measurement: Measure tumor volumes twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Pharmacodynamic Analysis (Optional): At specific time points after the last dose, tumor, spleen, and blood samples can be collected to measure BTK occupancy or downstream signaling pathway modulation.
Conclusion
The landscape of BTK inhibitors is rapidly evolving, with second-generation and non-covalent inhibitors offering improved selectivity and potentially better safety profiles compared to the first-in-class agent, ibrutinib. It is imperative for researchers to understand that ibrutinib is the R-enantiomer and not a racemate. The experimental protocols provided in this guide offer a standardized framework for the preclinical evaluation and comparison of these important therapeutic agents. This detailed comparative analysis, supported by quantitative data and methodological workflows, serves as a valuable resource for the continued development of novel and more effective BTK-targeted therapies.
References
Benchmarking Ibrutinib Racemate Against a Known Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ibrutinib racemate against the enantiomerically pure ibrutinib standard, the active pharmaceutical ingredient in the approved drug. The following sections detail the physicochemical properties, purity, stability, and biological activity of both substances, supported by experimental data and protocols.
Physicochemical Properties
Ibrutinib is a small molecule with the chemical formula C₂₅H₂₄N₆O₂ and a molecular weight of 440.50 g/mol .[1] The approved form of ibrutinib is the (R)-enantiomer. The racemate is a 1:1 mixture of the (R)- and (S)-enantiomers. Key physicochemical properties are summarized in the table below.
| Property | This compound | (R)-Ibrutinib (Standard) |
| Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 440.50 g/mol | 440.50 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Data not available | Soluble in DMSO, methanol, and ethanol.[2] Poorly soluble in water. |
| Melting Point | Data not available | Crystalline Form A: Strong diffraction peaks at 5.78, 13.56, 16.12, 18.96, 21.26, 21.74, 22.43, 24.6, and 28.83° (2θ).[2] |
Purity and Impurity Profile
The purity of ibrutinib is critical for its safety and efficacy. Impurities can arise from the synthesis process or degradation.[][4] High-performance liquid chromatography (HPLC) is the most common method for assessing the purity of ibrutinib and for separating its enantiomers.
Table 2: Purity Comparison
| Parameter | This compound | (R)-Ibrutinib (Standard) |
| Purity Specification | Typically >95% for research grade | Conforms to pharmacopeial standards (e.g., USP, EP) |
| Common Impurities | Process-related impurities (e.g., starting materials, by-products), degradation products. May contain the (S)-enantiomer as a significant component. | Process-related impurities, degradation products, and specified impurities listed in pharmacopeias. The (S)-enantiomer is a critical impurity to be controlled. |
Stability
Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Ibrutinib has been shown to be sensitive to oxidative and alkaline conditions.
Table 3: Stability Profile
| Condition | This compound | (R)-Ibrutinib (Standard) |
| Thermal | Stable under dry heat conditions. | Stable under dry heat conditions. |
| Photolytic | Stable under photolytic conditions. | Stable under photolytic conditions. |
| Acidic Hydrolysis | Susceptible to degradation. | Susceptible to degradation. |
| Alkaline Hydrolysis | Highly sensitive to degradation. | Highly sensitive to degradation. |
| Oxidative | Extremely sensitive to degradation. | Extremely sensitive to degradation. |
Biological Activity
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival. The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a measure of its potency.
Table 4: In Vitro Biological Activity
| Parameter | This compound | (R)-Ibrutinib (Standard) |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| IC50 (BTK) | Reported as 0.5 nM for "Ibrutinib" (likely referring to the racemate in a research context) | 0.5 nM |
Note: The biological activity of the (S)-enantiomer is not well-documented in publicly available literature. The similar IC50 value reported for the racemate and the standard suggests that the (R)-enantiomer is the primary contributor to the observed activity.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This protocol is designed to separate the (R)- and (S)-enantiomers of ibrutinib to determine the enantiomeric purity of the racemate and the standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral stationary phase column (e.g., Chiral-pack-IC, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane and ethanol (55:45 v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound and the (R)-ibrutinib standard in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Record the chromatograms and determine the retention times for the (R)- and (S)-enantiomers.
-
Calculate the percentage of each enantiomer in the samples.
BTK Inhibition Assay (Kinase Activity Assay)
This assay determines the in vitro potency of this compound and the standard by measuring their ability to inhibit BTK activity.
Materials:
-
Recombinant human BTK enzyme.
-
Kinase substrate (e.g., poly (Glu, Tyr) peptide).
-
ATP.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure (based on Promega's ADP-Glo™ Kinase Assay):
-
Prepare serial dilutions of this compound and the (R)-ibrutinib standard.
-
In a 384-well plate, add the diluted compounds.
-
Add the BTK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values for both the racemate and the standard.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound and the standard on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Cell culture medium.
-
This compound and (R)-ibrutinib standard.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the (R)-ibrutinib standard for 48 hours.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 values for both compounds.
Visualizations
Caption: Experimental workflow for benchmarking this compound.
Caption: Ibrutinib's mechanism of action on the BTK signaling pathway.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its enantiomerically pure standard. The provided experimental protocols and data tables serve as a foundation for researchers to conduct their own benchmarking studies. Based on the available data, the (R)-enantiomer is the biologically active component of ibrutinib, and its purity is a critical quality attribute. Further studies are warranted to fully characterize the physicochemical and biological properties of the this compound in direct comparison to the established standard.
References
A Comparative Guide to the Biological Activity of Ibrutinib Racemate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of ibrutinib racemate and its principal metabolites. The information presented is supported by experimental data from publicly available scientific literature, offering insights into their respective potencies and mechanisms of action.
Introduction
Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies.[1][2] Upon oral administration, ibrutinib undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) 3A4/5, leading to the formation of several metabolites.[1] The biological activity of these metabolites is of significant interest as they may contribute to the overall therapeutic efficacy and potential off-target effects of the parent drug. This guide focuses on comparing the known biological activities of this compound with its major metabolites.
Data Presentation
The following tables summarize the available quantitative data for ibrutinib and its primary active metabolite, PCI-45227 (also known as M37). Data for other major metabolites (M35, M34, and M25) are largely unavailable in the public domain and are therefore marked as "Not Available" (N/A).
Table 1: Comparative Inhibitory Activity against BTK
| Compound | Target | IC50 (nM) | Fold Difference vs. Ibrutinib | Reference |
| Ibrutinib | BTK | 0.5 | - | [3] |
| PCI-45227 (M37) | BTK | ~7.5 | ~15-fold lower activity | [1] |
| M35 | BTK | N/A | N/A | |
| M34 | BTK | N/A | N/A | |
| M25 | BTK | N/A | N/A |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | Ibrutinib IC50 (nM) | PCI-45227 (M37) IC50 (nM) | M35 IC50 (nM) | M34 IC50 (nM) | M25 IC50 (nM) |
| BTK | 0.5 | ~7.5 | N/A | N/A | N/A |
| BLK | 0.8 | N/A | N/A | N/A | N/A |
| BMX | 1.0 | N/A | N/A | N/A | N/A |
| ITK | 5.0 | N/A | N/A | N/A | N/A |
| TEC | 23 | N/A | N/A | N/A | N/A |
| EGFR | 9.5 | N/A | N/A | N/A | N/A |
| ERK1 | 13 | N/A | N/A | N/A | N/A |
| JAK3 | 16 | N/A | N/A | N/A | N/A |
Signaling Pathways
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and adhesion. The primary active metabolite, PCI-45227, is also known to inhibit BTK, albeit with reduced potency. The precise effects of the metabolites on these signaling pathways are not well-characterized.
Caption: Ibrutinib and its metabolites inhibit BTK, disrupting downstream signaling pathways crucial for B-cell function.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro BTK Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against BTK.
Caption: Workflow for an in vitro BTK kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) peptide) in the kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
Prepare serial dilutions of ibrutinib and its metabolites in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds (ibrutinib or metabolites) at various concentrations.
-
Add the BTK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is then quantified via a luciferase-based reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to measure the induction of apoptosis in Chronic Lymphocytic Leukemia (CLL) cells following treatment with ibrutinib or its metabolites.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture primary CLL cells or a CLL cell line in appropriate culture medium.
-
Seed the cells in 6-well plates at a density of 1-2 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of ibrutinib or its metabolites for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
Cell Staining:
-
Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for BTK Signaling Pathway Components
This protocol details the detection of total and phosphorylated levels of BTK, PLCγ2, and ERK to assess the impact of ibrutinib and its metabolites on the BCR signaling cascade.
Detailed Steps:
-
Cell Treatment and Lysis:
-
Treat CLL cells with ibrutinib or its metabolites as described in the apoptosis assay protocol.
-
For BCR stimulation, cells can be treated with an anti-IgM antibody for a short period (e.g., 10 minutes) before lysis.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of BTK (p-BTK Tyr223), PLCγ2 (p-PLCγ2 Tyr1217), and ERK (p-ERK Thr202/Tyr204) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
Ibrutinib is a potent inhibitor of BTK, and this activity is central to its therapeutic efficacy. The primary active metabolite, PCI-45227 (M37), also inhibits BTK, but with a significantly reduced potency of approximately 15-fold. The biological activities of other major metabolites of ibrutinib have not been extensively characterized in the public domain, representing a knowledge gap in the complete understanding of ibrutinib's in vivo pharmacology. The provided experimental protocols offer a framework for researchers to conduct comparative studies to further elucidate the biological profiles of ibrutinib and its metabolites. A more comprehensive assessment of the metabolites' kinase selectivity and their impact on downstream signaling pathways is warranted to fully appreciate their contribution to the clinical profile of ibrutinib.
References
- 1. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Activity in Patients With Relapsed/Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Ibrutinib Racemate and Its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on the in vitro and in vivo activities of the ibrutinib racemate and its individual R- and S-enantiomers. Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3][4] Marketed as Imbruvica®, the active pharmaceutical ingredient is the R-enantiomer of the molecule. This guide aims to collate the existing scientific information to facilitate a clearer understanding of the pharmacological properties of these distinct chemical entities.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the in vitro and in vivo activities of the ibrutinib R-enantiomer and its racemate. Despite extensive searches of publicly available scientific literature, no data on the in vitro or in vivo activity of the S-enantiomer of ibrutinib could be located. Therefore, these fields are marked as "Data not available."
| Parameter | (R)-Ibrutinib | (S)-Ibrutinib | This compound |
| BTK Inhibition (IC50) | 0.5 nM | Data not available | 0.72 nM |
| Cellular BTK Autophosphorylation Inhibition (IC50) | 11 nM | Data not available | Data not available |
| Inhibition of PLCγ Phosphorylation (IC50) | 29 nM | Data not available | Data not available |
| Inhibition of ERK Phosphorylation (IC50) | 13 nM | Data not available | Data not available |
| Inhibition of BCR-activated Primary B-cell Proliferation (IC50) | 8 nM | Data not available | Data not available |
| Cell Line | (R)-Ibrutinib IC50 | (S)-Ibrutinib IC50 | This compound IC50 |
| Raji (Burkitt's Lymphoma) | 5.20 µM | Data not available | Data not available |
| Ramos (Burkitt's Lymphoma) | 0.868 µM | Data not available | Data not available |
| Parameter | (R)-Ibrutinib | (S)-Ibrutinib | This compound |
| In vivo Efficacy Model | Established efficacy in various preclinical models of B-cell malignancies | Data not available | Data not available |
| Tumor Growth Inhibition | Dose-dependent tumor growth inhibition in xenograft models | Data not available | Data not available |
| Survival Benefit | Significantly prolonged survival in preclinical models | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanisms of action and the methodologies used to evaluate ibrutinib's activity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field and are intended to provide a framework for reproducible research.
BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the BTK enzyme.
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (R-Ibrutinib, S-Ibrutinib, Racemate) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare a 3x solution of the test compound in the assay buffer.
-
Prepare a 3x solution of the BTK enzyme and Eu-anti-tag antibody mixture in the assay buffer.
-
Prepare a 3x solution of the kinase tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3x test compound solution.
-
Add 5 µL of the 3x BTK enzyme/antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the 3x kinase tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
Materials:
-
B-cell lymphoma cell lines (e.g., Raji, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (R-Ibrutinib, S-Ibrutinib, Racemate) serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplate
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight (if applicable).
-
Treat the cells with varying concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot for BTK Phosphorylation
This technique is used to detect the phosphorylation status of BTK, a key indicator of its activation, in response to treatment.
Materials:
-
B-cell lymphoma cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Treat the cells with the test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated BTK.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the test compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG or NOD/SCID)
-
Human B-cell malignancy cell line (e.g., Ramos, MEC-1)
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject the tumor cells into the mice.
-
Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, R-Ibrutinib, S-Ibrutinib, Racemate).
-
Administer the treatments orally, once daily, at the desired dose.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect the tumors for further analysis.
-
Plot the mean tumor volume over time for each group and perform statistical analysis. For survival studies, monitor the mice until a predefined endpoint is reached.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of ibrutinib racemate and acalabrutinib
In the landscape of targeted therapies for B-cell malignancies, the irreversible Bruton's tyrosine kinase (BTK) inhibitors ibrutinib and acalabrutinib stand out as pivotal treatment options. Both drugs function by covalently binding to the Cys481 residue in the ATP-binding domain of BTK, leading to the inhibition of the B-cell receptor (BCR) signaling pathway crucial for B-cell proliferation and survival.[1][2][3] While they share a common mechanism, critical differences in their selectivity, pharmacokinetics, and clinical profiles warrant a detailed comparison for researchers, scientists, and drug development professionals. Acalabrutinib was developed to be a more selective inhibitor of BTK than ibrutinib, a factor that contributes to its distinct tolerability profile.[4][5]
Efficacy: A Tale of Non-Inferiority
The primary clinical evidence comparing ibrutinib and acalabrutinib comes from the Phase III ELEVATE-RR trial, a head-to-head study in previously treated patients with high-risk chronic lymphocytic leukemia (CLL). The trial demonstrated that acalabrutinib was non-inferior to ibrutinib in terms of progression-free survival (PFS).
Table 1: Key Efficacy Outcomes from the ELEVATE-RR Trial
| Endpoint | Acalabrutinib | Ibrutinib | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 38.4 months | 38.4 months | 1.00 (0.79-1.27) |
| Median Overall Survival (OS) | Not Reached | Not Reached | 0.82 (0.59-1.15) |
| Overall Response Rate (ORR) | 81.0% | 77.0% | N/A |
Selectivity and Off-Target Effects: A Defining Difference
Acalabrutinib was designed to be more selective for BTK than ibrutinib, which also inhibits other kinases like interleukin-2-inducible T-cell kinase (ITK), TEC family kinases, and epidermal growth factor receptor (EGFR). This increased selectivity is believed to contribute to acalabrutinib's more favorable safety profile, particularly concerning cardiovascular adverse events.
Table 2: Kinase Inhibitory Activity (IC50 values)
| Kinase | Ibrutinib (nM) | Acalabrutinib (nM) |
| BTK | <10 | <10 |
| ITK | <10 | >1000 |
| TEC | <10 | Weak inhibition |
| EGFR | <10 | >1000 |
Pharmacokinetics and BTK Occupancy
Both ibrutinib and acalabrutinib are orally administered and feature covalent, irreversible binding to BTK. However, their dosing schedules and pharmacokinetic profiles differ. Ibrutinib is typically administered once daily, while acalabrutinib is given twice daily, a regimen chosen to maintain higher BTK occupancy over a 24-hour period.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Ibrutinib | Acalabrutinib |
| Dosing | 420 mg once daily | 100 mg twice daily |
| BTK Occupancy (trough) | ~95% (at 24 hours) | ~97% (with twice-daily dosing) |
| Half-life | 4-6 hours | 1-2 hours |
Safety and Tolerability Profile
The improved selectivity of acalabrutinib translates into a distinct safety profile compared to ibrutinib, as demonstrated in the ELEVATE-RR trial. Acalabrutinib was associated with a lower incidence of several key adverse events, although some, like headaches, were more common.
Table 4: Incidence of Key Adverse Events (Any Grade) in the ELEVATE-RR Trial
| Adverse Event | Acalabrutinib | Ibrutinib | P-value |
| Atrial Fibrillation/Flutter | 9.4% | 16.0% | 0.02 |
| Hypertension | 9.4% | 23.2% | <0.001 |
| Diarrhea | 34.6% | 46.0% | N/A |
| Arthralgia | 15.8% | 22.8% | N/A |
| Headache | 34.6% | 20.2% | N/A |
| Cough | 28.9% | 21.3% | N/A |
| Treatment Discontinuation due to AEs | 14.7% | 21.3% | N/A |
Signaling Pathways
Both ibrutinib and acalabrutinib target the B-cell receptor signaling pathway by inhibiting BTK. This action blocks downstream signaling molecules like ERK1/2, PI3K, and NF-κB, which are essential for the proliferation and survival of leukemic B cells. Ibrutinib's off-target inhibition of kinases like ITK can also impact T-cell function.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Compound Preparation : Serially dilute the test compounds (ibrutinib, acalabrutinib) in DMSO to achieve a range of concentrations.
-
Kinase Reaction Setup : In a microplate, add the diluted compounds, the purified kinase enzyme (e.g., BTK, ITK), and the specific peptide substrate in a kinase assay buffer.
-
Initiation of Reaction : Start the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific kinase. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection : Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™. This involves converting the generated ADP to ATP, which then fuels a luciferase reaction, producing a light signal proportional to the initial kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
BTK Occupancy Assay (General Protocol)
This assay measures the percentage of BTK enzyme that is bound by an irreversible inhibitor in a biological sample (e.g., peripheral blood mononuclear cells - PBMCs).
-
Sample Collection and Lysis : Collect patient PBMCs at various time points after drug administration. Lyse the cells to release the intracellular contents, including BTK.
-
Measurement of Free BTK : In one portion of the lysate, measure the amount of unbound BTK. This can be done using an ELISA-based method where a labeled probe that also binds to the Cys481 residue is added. The amount of probe that binds is inversely proportional to the amount of BTK already occupied by the drug.
-
Measurement of Total BTK : In another portion of the lysate, denature the proteins to release the bound drug and then measure the total amount of BTK protein, typically with a standard ELISA using capture and detection antibodies that bind to other epitopes on the BTK protein.
-
Calculation of Occupancy : The percentage of BTK occupancy is calculated as: (1 - [Free BTK] / [Total BTK]) * 100.
A more advanced method is the time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, which can measure free and total BTK simultaneously in the same well, reducing variability.
Conclusion
In a head-to-head comparison, ibrutinib racemate and acalabrutinib demonstrate comparable efficacy in terms of progression-free survival in patients with previously treated high-risk CLL. The key differentiator lies in their selectivity and, consequently, their safety profiles. Acalabrutinib's greater selectivity for BTK results in fewer off-target effects and a lower incidence of certain adverse events, particularly cardiovascular toxicities like atrial fibrillation and hypertension. This improved tolerability may be a critical factor in treatment decisions for individual patients. The choice between these two effective BTK inhibitors will likely depend on a careful assessment of a patient's comorbidities and risk factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Ibrutinib's Off-Target Excellence: A Comparative Guide to its Inhibitory Effect on Interleukin-2-Inducible T-cell Kinase (ITK)
For Immediate Release
This guide provides a comprehensive analysis of the inhibitory effects of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, on its significant off-target kinase, Interleukin-2-inducible T-cell Kinase (ITK). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic implications of ibrutinib's activity beyond BTK. While ibrutinib is clinically used as a racemate, this guide will focus on the inhibitory data available for ibrutinib as a single entity, as public domain data specifically differentiating the inhibitory effects of the ibrutinib racemate versus its individual R- and S-enantiomers on ITK is not currently available.
Executive Summary
Ibrutinib, a potent and irreversible inhibitor of BTK, has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies. Beyond its intended target, ibrutinib also covalently binds to and inhibits ITK, a crucial kinase in T-cell receptor (TCR) signaling. This off-target inhibition has profound immunomodulatory effects, notably driving a Th1-selective immune response. This guide synthesizes the available quantitative data on ibrutinib's inhibition of ITK, provides detailed experimental protocols for assessing this inhibition, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Ibrutinib's Potency Against ITK
The inhibitory potency of ibrutinib against ITK has been characterized by a low nanomolar 50% inhibitory concentration (IC50). This positions ibrutinib as a potent inhibitor of ITK, comparable in potency to its primary target, BTK.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| Ibrutinib | ITK | 2.2 | Irreversible inhibitor. |
| Ibrutinib | BTK | 0.5 | For comparison; primary target.[1] |
| AVL-292 (Acalabrutinib precursor) | ITK | > 22.5 | A more selective BTK inhibitor with significantly less activity against ITK. |
| PCI-45292 | ITK | > 22.5 | Another BTK inhibitor with minimal ITK inhibition. |
Mechanism of ITK Inhibition
Ibrutinib functions as an irreversible inhibitor of ITK by forming a covalent bond with a cysteine residue (Cys442) within the ATP-binding site of the kinase. This covalent modification permanently inactivates the enzyme, preventing it from participating in downstream signaling cascades.
ITK Signaling Pathway and Ibrutinib's Point of Intervention
ITK plays a pivotal role in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of key transcription factors and subsequent T-cell activation, proliferation, and cytokine production. Ibrutinib's inhibition of ITK disrupts this pathway, leading to a dampening of T-cell responses, particularly in Th2-polarized cells.
Figure 1. Simplified ITK signaling pathway and the inhibitory action of ibrutinib.
Experimental Protocols
ITK Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of ibrutinib for ITK.
Materials:
-
Recombinant ITK enzyme
-
LanthaScreen™ Tb-anti-pY Antibody
-
Fluorescein-labeled substrate peptide (e.g., Poly-GT)
-
ATP
-
Kinase Buffer
-
Ibrutinib (serially diluted)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microfuge tube, prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of ibrutinib in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.
-
Add Reagents to Plate: To the wells of a 384-well plate, add 5 µL of the serially diluted ibrutinib solution.
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add ATP: Add 10 µL of a 2X ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Add Detection Mix: Add 20 µL of a 2X Tb-anti-pY antibody/EDTA solution to each well to stop the reaction and initiate detection.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Data Analysis: Calculate the emission ratio (520/490) and plot the percent inhibition against the logarithm of the ibrutinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for the ITK kinase inhibition assay.
Western Blot for ITK Phosphorylation
This protocol is used to assess the effect of ibrutinib on the phosphorylation of ITK in a cellular context.
Materials:
-
T-cell line (e.g., Jurkat)
-
Cell culture medium and supplements
-
Ibrutinib
-
TCR stimulating agents (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ITK, anti-total-ITK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture Jurkat T-cells and treat with varying concentrations of ibrutinib for a specified time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-10 minutes) to induce TCR signaling and ITK phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ITK and total-ITK overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ITK compared to total ITK and the loading control.
Conclusion
Ibrutinib is a potent, irreversible inhibitor of ITK, a key kinase in T-cell receptor signaling. This off-target activity leads to significant immunomodulatory effects, which may contribute to both the therapeutic efficacy and the adverse event profile of the drug. The lack of publicly available data comparing the inhibitory effects of the this compound with its individual enantiomers on ITK represents a knowledge gap. Further research in this area would be valuable for a more complete understanding of ibrutinib's pharmacological profile and for the development of future kinase inhibitors with tailored selectivity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the interaction between ibrutinib and ITK.
References
Comparative Analysis of Ibrutinib in Diverse Cell Lines: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides an objective comparison of ibrutinib's performance across various cell lines, supported by experimental data. It is important to note that the vast majority of published research and clinical use pertains to the (R)-enantiomer of ibrutinib, and there is a lack of publicly available comparative data for the ibrutinib racemate or the (S)-enantiomer. Therefore, the data presented herein focuses on the well-characterized (R)-ibrutinib.
Ibrutinib is a potent, orally bioavailable, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway.[1] By covalently binding to the Cys-481 residue in the BTK active site, ibrutinib effectively blocks its enzymatic activity, leading to the inhibition of B-cell proliferation and survival.[2] This mechanism of action has established ibrutinib as a key therapeutic agent in the treatment of various B-cell malignancies.[1]
Data Presentation: Quantitative Analysis of Ibrutinib's Effects
The following tables summarize the in vitro efficacy of ibrutinib across a range of cell lines, highlighting its cytotoxic and kinase inhibitory activities.
Table 1: Cytotoxicity of Ibrutinib (R-enantiomer) in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Alamar Blue | ~3 µM | [3] |
| BJAB | B-cell Lymphoma | Alamar Blue | ~1 µM | [3] |
| EHEB | B-cell Chronic Lymphocytic Leukemia | Not Specified | 19 µM (24h), 14.8 µM (48h) | |
| JVM-2 | B-cell Prolymphocytic Leukemia | Not Specified | 14.8 µM (24h), 5.4 µM (48h) | |
| BCWM.1 (WT) | Waldenström Macroglobulinemia | MTS | 3.5 µM (median) | |
| RPCI-WM1 (WT) | Waldenström Macroglobulinemia | MTS | 3.5 µM (median) | |
| BCWM.1/IR | Ibrutinib-Resistant WM | MTS | 22 µM (median) | |
| RPCI-WM1/IR | Ibrutinib-Resistant WM | MTS | 22 µM (median) | |
| H1975 | Non-Small Cell Lung Cancer | Not Specified | 1 µM (GI50) | |
| MCF-7 | Breast Cancer | MTT | Not specified, used at various concentrations |
IC50 values can vary based on experimental conditions such as assay type and incubation time.
Table 2: Kinase Inhibition Profile of Ibrutinib (R-enantiomer)
| Kinase Target | Type | IC50 / k_inact/K_i | Citation |
| BTK | Primary Target | 0.5 nM | |
| BLK | Off-Target | 7.1 x 10^5 M⁻¹S⁻¹ | |
| BMX | Off-Target | 3.9 x 10^6 M⁻¹S⁻¹ | |
| EGFR | Off-Target | Potent Inhibition | |
| TEC | Off-Target | Inhibition leads to bleeding | |
| HER2/HER4 | Off-Target | Inhibition linked to atrial fibrillation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the effects of ibrutinib in cell lines.
Cell Viability and Cytotoxicity Assays (MTT/MTS/XTT)
These colorimetric assays are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of ibrutinib concentrations and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT, MTS, or XTT reagent to each well.
-
Incubation: Incubate for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for analyzing the phosphorylation status of kinases and their substrates in signaling pathways.
-
Cell Lysis: Treat cells with ibrutinib for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-BTK, total BTK, phospho-AKT).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or by a digital imager.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with ibrutinib for the desired duration.
-
Harvesting and Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Cell Treatment and Fixation: Treat cells with ibrutinib, then harvest and fix them in ethanol.
-
Staining: Stain the fixed cells with a DNA-binding dye such as PI.
-
Flow Cytometric Analysis: Analyze the DNA content of the cells. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by ibrutinib and a general experimental workflow.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Enantiomeric Purity of Ibrutinib: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety. In the case of ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), the (R)-enantiomer is the biologically active form. Consequently, accurate determination of the enantiomeric excess (e.e.) in ibrutinib samples is paramount for quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric purity of ibrutinib, with a focus on High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of ibrutinib depends on various factors, including the required resolution, sensitivity, analysis time, and available instrumentation. The following tables summarize the key performance characteristics of chiral HPLC, CE, and SFC based on published experimental data.
Table 1: Performance Comparison of Analytical Methods for Ibrutinib Enantiomeric Excess Determination
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | > 4[1][2] | 1.5 - 3.3[3] | High resolution achievable |
| Analysis Time | ~10 - 20 minutes | 4.2 - 8.1 minutes[3] | 3 to 5 times faster than HPLC[4] |
| Limit of Detection (LOD) | Typically in the µg/mL range | Capable of detecting enantiomeric impurity up to 0.1% | High sensitivity |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Capable of quantifying enantiomeric impurity up to 0.1% | High sensitivity |
| Solvent Consumption | Moderate to High | Very Low | Significantly reduced compared to HPLC |
| Method Development | Can be complex, requires screening of chiral stationary phases | Relatively straightforward, requires optimization of chiral selector concentration and buffer conditions | Can be complex, requires specialized instrumentation |
| Instrumentation | Widely available | Available in many analytical laboratories | Less common than HPLC |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible results. The following sections provide methodologies for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for the enantioseparation of ibrutinib. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)
-
Mobile Phase: n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the ibrutinib sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency separation with minimal solvent consumption, making it an attractive alternative to HPLC. The enantioseparation is achieved by adding a chiral selector to the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a diode array detector (DAD).
Electrophoretic Conditions:
-
Capillary: Fused silica capillary, 50 µm i.d., 58.5 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): Formate buffer (pH 3.0)
-
Chiral Selector (Single System): Sulfated-γ-cyclodextrin (S-γ-CD)
-
Chiral Selector (Dual System): A mixture of S-γ-CD and a chiral ionic liquid such as [TMA][L-Lys]
-
Voltage: 30 kV
-
Temperature: 25 °C
-
Detection Wavelength: 260 nm
Sample Preparation:
-
Dissolve the ibrutinib sample in the background electrolyte to a suitable concentration.
-
Vortex and centrifuge the sample before placing it in the autosampler.
Supercritical Fluid Chromatography (SFC)
Instrumentation:
-
Supercritical Fluid Chromatography system with a CO2 pump, modifier pump, autosampler, column oven, and a UV detector.
General Chromatographic Conditions:
-
Column: A chiral stationary phase, often polysaccharide-based (e.g., amylose or cellulose derivatives).
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol).
-
Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.
-
Back Pressure: Maintained to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 260 nm.
Sample Preparation:
-
Dissolve the ibrutinib sample in a suitable organic solvent compatible with the mobile phase.
-
Filter the solution before injection.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ibrutinib and a general workflow for assessing enantiomeric excess.
Caption: Ibrutinib's Mechanism of Action.
References
The Crucial Matter of Chirality: A Guide to Reproducible Ibrutinib Experiments
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. When working with chiral molecules like ibrutinib, the specific stereoisomer used can have profound implications on biological activity, off-target effects, and ultimately, the reliability of your data. This guide provides a comparative overview of using enantiomerically pure (R)-ibrutinib versus its racemate, supported by experimental data and protocols, to underscore the importance of stereochemical purity in research.
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone therapy for several B-cell malignancies.[1] The commercially available and clinically approved form of ibrutinib is the (R)-enantiomer.[2] A racemic mixture, by contrast, contains an equal proportion of both the (R)- and (S)-enantiomers. While the (R)-enantiomer is the active therapeutic agent, the biological profile of the (S)-enantiomer is not as well-documented in publicly available literature. The use of a racemate introduces the (S)-enantiomer as a variable, which can significantly impact experimental outcomes and their reproducibility.
On-Target and Off-Target Kinase Inhibition: A Comparative Perspective
The therapeutic efficacy of ibrutinib stems from its covalent inhibition of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][3] However, ibrutinib is also known to inhibit other kinases, leading to off-target effects that can contribute to both therapeutic activity and adverse events.[4] The use of a racemic mixture complicates the interpretation of experimental data, as the (S)-enantiomer may possess a distinct on-target and off-target kinase inhibition profile. Any variability in the enantiomeric composition of a sample can lead to inconsistent results.
Below is a summary of the inhibitory activity of (R)-ibrutinib against its primary target, BTK, and key off-target kinases. While direct comparative data for the racemate is scarce, the use of a 50:50 mixture of (R)- and (S)-enantiomers would likely result in altered potency and selectivity, impacting the reproducibility of these findings.
| Kinase Target | Parameter | (R)-Ibrutinib | Ibrutinib Racemate (Hypothetical) | Reference |
| On-Target | ||||
| BTK | IC50 | 0.5 nM | Potentially weaker | |
| BTK | kinact/Ki | 3.28 x 10^5 M-1s-1 | Unknown | |
| Key Off-Targets | ||||
| BMX | kinact/Ki | 3.9 x 10^6 M-1s-1 | Unknown | |
| BLK | kinact/Ki | 7.1 x 10^5 M-1s-1 | Unknown | |
| EGFR | IC50 | 7.8 nM | Unknown | |
| ITK | IC50 | 10.7 nM | Unknown | |
| TEC | IC50 | 2.5 nM | Unknown |
IC50: Half-maximal inhibitory concentration. kinact/Ki: A measure of the rate of irreversible inhibition.
Experimental Protocols for Assessing Ibrutinib Activity
To ensure the reliability and reproducibility of ibrutinib studies, it is crucial to employ standardized and well-documented experimental protocols. The use of enantiomerically pure (R)-ibrutinib is a critical first step.
BTK Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.
Methodology:
-
Reagents: Recombinant human BTK enzyme, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and assay buffer.
-
Procedure:
-
Prepare serial dilutions of enantiomerically pure (R)-ibrutinib.
-
In a microplate, combine the BTK enzyme, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or ELISA with a phospho-specific antibody).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular BTK Autophosphorylation Assay
This cell-based assay assesses the ability of ibrutinib to inhibit BTK activity within a cellular context.
Methodology:
-
Cell Lines: Use a relevant B-cell lymphoma cell line, such as Ramos or Raji cells.
-
Procedure:
-
Culture the cells under standard conditions.
-
Treat the cells with varying concentrations of enantiomerically pure (R)-ibrutinib for a specified duration.
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with antibodies specific for phosphorylated BTK (p-BTK at Tyr223) and total BTK.
-
Quantify the band intensities to determine the ratio of p-BTK to total BTK.
-
-
Data Analysis: Determine the concentration of ibrutinib that leads to a 50% reduction in BTK autophosphorylation.
Cell Proliferation Assay
This assay evaluates the effect of ibrutinib on the growth of cancer cells.
Methodology:
-
Cell Lines: B-cell lymphoma cell lines (e.g., Ramos, Raji).
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Treat the cells with a range of concentrations of enantiomerically pure (R)-ibrutinib.
-
Incubate for a period of 72 to 96 hours.
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
-
Data Analysis: Calculate the IC50 value for cell proliferation by plotting cell viability against the drug concentration.
Visualizing the Impact of Ibrutinib
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Ibrutinib's mechanism of action in the BCR signaling pathway.
Caption: A typical experimental workflow for evaluating ibrutinib's efficacy.
Caption: Logical relationship between using a pure enantiomer versus a racemate.
Conclusion: The Imperative of Stereochemical Purity
The use of an this compound in experimental settings introduces a significant and unnecessary variable: the (S)-enantiomer. This impurity, with its own potential biological activities and off-target effects, can lead to inconsistent and difficult-to-interpret results, thereby compromising the reproducibility of the research. For robust, reliable, and translatable findings, it is imperative that researchers exclusively use enantiomerically pure (R)-ibrutinib. This ensures that the observed effects can be confidently attributed to the well-characterized active pharmaceutical ingredient, paving the way for a clearer understanding of its biological functions and the development of more effective therapeutic strategies.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ibrutinib Racemate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and the proper handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ibrutinib Racemate, a compound requiring careful management due to the hazardous nature of its active enantiomer, Ibrutinib. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
While specific safety data for this compound is not extensively available, it is prudent to handle it with the same level of caution as Ibrutinib, which is classified as a hazardous drug. Disposal must always comply with federal, state, and local regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound powder should be conducted in a chemical fume hood to prevent inhalation of dust particles.
Disposal of this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, weighing paper), and contaminated PPE.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with general laboratory trash or other waste streams. It must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a leak-proof, sealable container for all this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a certified hazardous waste contractor. The primary recommended method for the disposal of hazardous drug waste is incineration at a licensed facility.[1]
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Decontamination of Laboratory Equipment
This protocol outlines the procedure for decontaminating laboratory equipment (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with this compound.
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Detergent solution
-
Deionized water
-
10% bleach solution (prepared fresh) or another appropriate disinfectant
-
70% ethanol or isopropanol
-
Paper towels or absorbent pads
-
Designated hazardous waste container
Procedure:
-
Initial Rinse: In a chemical fume hood, carefully rinse the contaminated equipment with a small amount of a suitable solvent in which this compound is soluble to remove gross contamination. Collect this rinsate as hazardous waste.
-
Cleaning: Wash the equipment thoroughly with a laboratory detergent and warm water. Scrub all surfaces to remove any remaining residue.
-
Rinsing: Rinse the equipment multiple times with deionized water.
-
Disinfection: Immerse or wipe down the equipment with a 10% bleach solution and allow a contact time of at least 10 minutes. For surfaces or equipment sensitive to bleach, use an alternative appropriate disinfectant as recommended by your institution's safety guidelines.
-
Final Rinse: Thoroughly rinse the equipment with deionized water to remove any residual bleach or disinfectant.
-
Drying: Air dry the equipment completely or rinse with 70% ethanol or isopropanol to expedite drying.
-
Waste Disposal: All disposable materials used in the decontamination process (e.g., paper towels, gloves) must be disposed of in the designated hazardous waste container for this compound.
Quantitative Data Summary
| Parameter | Guideline/Recommendation | Source |
| PPE | Lab coat, safety goggles, chemical-resistant gloves | General Laboratory Safety |
| Handling Area | Chemical fume hood | General Laboratory Safety |
| Waste Type | Hazardous Chemical Waste | [2][3] |
| Disposal Method | Incineration by a licensed contractor | [1] |
| Decontamination Agent | 10% Bleach Solution (or other approved disinfectant) | [4] |
| Decontamination Contact Time | Minimum 10 minutes |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Ibrutinib Racemate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Ibrutinib Racemate is paramount. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
This compound is considered a hazardous substance, and its handling requires stringent safety protocols.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[3] Therefore, adherence to the following guidelines is critical.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to this compound. All personnel handling this compound must be trained in the appropriate donning and doffing of PPE.[4]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents accidental splashes or aerosol exposure to the eyes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) should be worn, especially when handling the powder form or if there is a risk of aerosolization. | Minimizes the inhalation of hazardous particles. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | Provides a full-face barrier against splashes. |
Experimental Protocols: Handling and Disposal
Strict adherence to established protocols is necessary to maintain a safe working environment. The following step-by-step guidance outlines the procedures for handling and disposing of this compound.
Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a designated area, such as a chemical fume hood or a Class I or II Biological Safety Cabinet (BSC), to control airborne contaminants.
-
Have a hazardous drug spill kit readily accessible.
-
-
Donning PPE:
-
Don shoe covers and the inner pair of gloves.
-
Don the gown, ensuring it is fully fastened.
-
Don the outer pair of gloves, pulling the cuffs over the gown's sleeves.
-
Don eye protection and, if necessary, a face shield.
-
Don respiratory protection.
-
-
Compound Handling:
-
Handle the compound with care to avoid creating dust or aerosols.
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.
-
After handling, decontaminate all surfaces and equipment.
-
-
Doffing PPE:
-
Remove the outer pair of gloves.
-
Remove the gown and shoe covers.
-
Remove the inner pair of gloves.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan:
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Segregation:
-
Segregate all contaminated waste, including gloves, gowns, weighing paper, and any unused compound, into clearly labeled, sealed, and leak-proof cytotoxic waste containers.
-
-
Containerization:
-
Use designated, puncture-resistant containers for sharps waste.
-
For other contaminated materials, use double-bagging with sealable bags before placing them in the final cytotoxic waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Cytotoxic Waste" or the appropriate biohazard symbol.
-
-
Final Disposal:
-
Arrange for disposal through a licensed hazardous waste management company.
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the area, protecting personnel from exposure.
-
Evacuate and Secure:
-
Alert others in the area and evacuate non-essential personnel.
-
Restrict access to the spill area.
-
-
Don PPE:
-
Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
-
Containment and Cleanup:
-
Use a cytotoxic spill kit to manage the cleanup.
-
For powder spills, cover with damp absorbent material to avoid creating dust.
-
For liquid spills, absorb with appropriate material.
-
Clean the area with a deactivating agent, followed by a thorough cleaning with soap and water.
-
-
Disposal:
-
Dispose of all cleanup materials as cytotoxic waste.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
